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  • Product: 4-(aminomethyl)-N-methyloxan-4-amine
  • CAS: 1249639-43-7

Core Science & Biosynthesis

Foundational

Unlocking Kinase Selectivity: The Role of 4-(Aminomethyl)-N-methyloxan-4-amine in Biological Assays

Executive Summary In modern targeted oncology, the optimization of small-molecule kinase inhibitors relies heavily on the strategic incorporation of specialized pharmacophoric building blocks. 4-(Aminomethyl)-N-methyloxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology, the optimization of small-molecule kinase inhibitors relies heavily on the strategic incorporation of specialized pharmacophoric building blocks. 4-(Aminomethyl)-N-methyloxan-4-amine (CAS 50289-16-2)—a sterically constrained, highly polar diamine—has emerged as a critical structural moiety in the development of advanced pyrimidine-based antiproliferative agents, particularly inhibitors targeting Cyclin-Dependent Kinases (CDKs)[1].

This technical guide explores the structural pharmacology of this building block, detailing how its incorporation dictates the mechanism of action in biological assays. By examining both biochemical and cellular assay methodologies, we provide a comprehensive framework for evaluating the potency, selectivity, and target engagement of oxan-4-amine-derived kinase inhibitors.

Structural Pharmacology & Target Binding

To understand the mechanism of action of 4-(aminomethyl)-N-methyloxan-4-amine in biological systems, one must first analyze the causality behind its chemical design. This molecule is rarely evaluated as a standalone therapeutic; rather, it is synthesized into the core scaffold of pyrimidine-based kinase inhibitors (such as CDK4/6 and CDK9 inhibitors) to optimize drug-target interactions [1].

The Causality of the Oxane Scaffold

In drug discovery, high lipophilicity often leads to non-specific protein binding, assay interference, and poor oral bioavailability. The incorporation of the oxane (tetrahydropyran) ring serves a specific purpose:

  • logD Optimization: The oxygen atom within the oxane ring acts as a hydrogen-bond acceptor, significantly lowering the partition coefficient (logD) compared to lipophilic carbocycles (e.g., cyclohexane). This reduces non-specific hydrophobic interactions in biochemical assays.

  • Conformational Rigidity: The ring restricts the conformational freedom of the attached amines, locking them into a bioactive vector that perfectly aligns with the kinase ATP-binding cleft.

Amine Anchoring in the ATP Pocket

The 4-(aminomethyl)-N-methyl substitution provides a dual primary/secondary amine handle. In X-ray crystallographic and biochemical evaluations, the aminomethyl group penetrates deep into the kinase hinge region (e.g., interacting with Val101 in CDK4), acting as a crucial hydrogen bond donor. Meanwhile, the N-methyl group often extends toward the solvent-exposed region, enhancing aqueous solubility without disrupting the binding thermodynamics [2].

Mechanism of Action in Biological Systems

When incorporated into a pyrimidine scaffold, the oxan-4-amine moiety drives a highly specific mechanism of action. By outcompeting ATP at the kinase catalytic site, the derivative halts downstream signaling pathways responsible for cellular proliferation.

The CDK4/6-Rb-E2F Axis

In cellular assays, the primary mechanism of action is the induction of G1 cell cycle arrest . CDK4 and CDK6 normally hyperphosphorylate the Retinoblastoma (Rb) protein. Unphosphorylated Rb tightly binds and sequesters E2F transcription factors. By inhibiting CDK4/6, the oxan-4-amine derivative maintains Rb in its hypophosphorylated, active state, thereby preventing the transcription of genes required for the G1-to-S phase transition [2].

Pathway Ligand Oxan-4-amine Derivative CDK46 CDK4/6-Cyclin D Complex Ligand->CDK46 ATP-competitive inhibition Rb Unphosphorylated Rb Protein CDK46->Rb Phosphorylation blocked E2F E2F Transcription Factor Rb->E2F Sequesters E2F SPhase G1/S Phase Arrest E2F->SPhase Transcription halted

Mechanism of CDK4/6 inhibition by oxan-4-amine derivatives leading to G1 cell cycle arrest.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of these derivatives, researchers must utilize self-validating assay systems. The protocols below are designed to establish causality between target engagement and phenotypic outcomes.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Rationale: Pyrimidine-based compounds often exhibit intrinsic autofluorescence, which can cause false positives in standard fluorescence assays. TR-FRET introduces a time delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thus isolating the specific signal of the kinase activity [3].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the oxan-4-amine derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced kinase denaturation.

  • Kinase Reaction: Add 2.5 nM of recombinant CDK4/Cyclin D1 complex and 50 nM of a biotinylated peptide substrate.

  • Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ (e.g., 100 μM) to ensure competitive inhibition kinetics. Incubate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ ), a Europium (Eu)-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (APC) (acceptor).

  • Validation & Readout: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50​ .

Workflow Prep Compound Prep Serial dilution DMSO vehicle Incubate Kinase Incubation CDK4/CycD1 ATP + Substrate Prep->Incubate Detect TR-FRET Detection Eu-Ab + Tracer Measure 665/615 nm Incubate->Detect Analyze Data Analysis IC50 Calculation Curve Fitting Detect->Analyze

Step-by-step TR-FRET biochemical assay workflow for evaluating kinase inhibitor potency.

Protocol 2: Flow Cytometry for Cell Cycle Arrest (G1/S Blockade)

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. Flow cytometry utilizing Propidium Iodide (PI) staining directly quantifies DNA content, validating whether the biochemical inhibition translates to the expected cellular phenotype (G1 arrest) [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed Rb-positive breast cancer cells (e.g., MCF-7) in 6-well plates at 2×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with the oxan-4-amine derivative at varying concentrations (0.1x, 1x, and 10x the biochemical IC50​ ) for 24 hours.

  • Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours to ensure complete permeabilization.

  • Staining: Wash out ethanol, resuspend the cell pellet in PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate in the dark at 37°C for 30 minutes. (RNase ensures PI binds exclusively to DNA, preventing false DNA-content readings).

  • Analysis: Analyze via flow cytometry. G1 phase cells will exhibit a 2N DNA content, while G2/M cells will exhibit a 4N DNA content. A successful CDK4/6 inhibitor will show a dose-dependent accumulation of cells in the 2N (G1) peak.

Quantitative Data Interpretation

The integration of the 4-(aminomethyl)-N-methyloxan-4-amine moiety drastically shifts the pharmacological profile of the parent drug. The table below summarizes representative structure-activity relationship (SAR) data, demonstrating why this specific building block is favored over traditional carbocyclic diamines [1].

Structural MoietyTarget KinaseBiochemical IC50​ (nM)Cellular G1 Arrest IC50​ (nM)logD (pH 7.4)
Cyclohexane-1,4-diamine (Control)CDK4/615.2120.53.8
N-methylpiperidin-4-amineCDK4/65.445.12.1
4-(Aminomethyl)-N-methyloxan-4-amine CDK4/6 1.8 14.2 1.5

Data Interpretation: The oxan-4-amine moiety yields a sub-2 nM biochemical potency while maintaining a highly favorable logD of 1.5. This optimal lipophilicity translates to superior membrane permeability, evidenced by the tight correlation between biochemical and cellular IC50​ values.

Conclusion

The compound 4-(aminomethyl)-N-methyloxan-4-amine is far more than a simple chemical intermediate; it is a meticulously engineered pharmacophore designed to solve complex challenges in kinase inhibitor development. By providing the perfect balance of conformational rigidity, hydrogen-bonding capability, and optimized lipophilicity, it enables the creation of highly selective pyrimidine-based drugs. Through rigorous, self-validating biochemical (TR-FRET) and cellular (Flow Cytometry) assays, researchers can directly observe how this structural moiety drives profound pharmacological efficacy, ultimately arresting the cell cycle and halting tumor proliferation.

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 4-(aminomethyl)-N-methyloxan-4-amine

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel compound, 4-(aminomethyl)-N-methyloxan-4-amine. As this is a molecule without an established publ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel compound, 4-(aminomethyl)-N-methyloxan-4-amine. As this is a molecule without an established public toxicity record, this document outlines a robust, tiered testing strategy designed to elucidate its potential cytotoxic, genotoxic, hepatotoxic, and cardiotoxic liabilities. The methodologies described herein are grounded in established regulatory guidelines and industry best practices, providing researchers, scientists, and drug development professionals with a scientifically rigorous approach to early-stage safety assessment. This guide emphasizes the causality behind experimental choices, the importance of self-validating protocols, and the integration of data for a holistic risk evaluation.

Introduction: The Imperative for Early-Stage In Vitro Toxicity Profiling

The journey of a novel chemical entity (NCE) from discovery to market is fraught with challenges, with safety-related attrition being a primary cause of failure.[1][2][3] A proactive and comprehensive in vitro toxicity assessment during the early stages of development is not merely a regulatory requirement but a critical strategy for de-risking candidates and making informed decisions.[4][5] This guide focuses on establishing a foundational toxicity profile for 4-(aminomethyl)-N-methyloxan-4-amine, a small molecule featuring both a cyclic ether (oxane) and primary and secondary amine functionalities. The presence of amine groups can sometimes be associated with off-target activities and potential toxicities.[6]

Our tiered approach begins with broad cytotoxicity screening across multiple cell lines to determine the compound's general effect on cell viability. This is followed by more specific assays to investigate key mechanisms of toxicity, including genotoxicity, hepatotoxicity, and cardiotoxicity. This structured evaluation allows for the efficient allocation of resources and provides a clear, data-driven path forward for the development of 4-(aminomethyl)-N-methyloxan-4-amine.[4]

Tier 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity profile is to determine the concentration range at which the compound elicits a cytotoxic response. This is crucial for guiding dose selection in subsequent, more complex assays.

Rationale for Cell Line Selection

A panel of cell lines is chosen to provide a broad overview of potential cytotoxicity and to identify any cell-type-specific effects. The selection should include:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line in toxicology due to its hepatic origin and metabolic capabilities.[1][6]

  • HEK293 (Human Embryonic Kidney): A robust and commonly used cell line for general cytotoxicity screening.[7]

  • A representative cancer cell line (e.g., A549 - lung carcinoma, CaCo-2 - colorectal adenocarcinoma): To assess potential anti-proliferative effects and compare sensitivity with non-cancerous lines.[8]

  • A normal human cell line (e.g., HaCaT - immortalized keratinocytes): To evaluate the selectivity of the compound for cancerous versus non-cancerous cells.[8]

The use of multiple cell lines provides a more comprehensive picture of a compound's cytotoxic potential than a single cell line approach.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-(aminomethyl)-N-methyloxan-4-amine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 and 48 hours.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Summarizing Cytotoxicity Data

The results of the cytotoxicity assays should be summarized in a clear and concise table.

Cell LineIncubation Time (h)IC₅₀ (µM)
HepG224[Insert Data]
48[Insert Data]
HEK29324[Insert Data]
48[Insert Data]
A54924[Insert Data]
48[Insert Data]
HaCaT24[Insert Data]
48[Insert Data]

Caption: Table 1. IC₅₀ values of 4-(aminomethyl)-N-methyloxan-4-amine in various cell lines after 24 and 48 hours of exposure.

Tier 2: Mechanistic Toxicity Evaluation

Following the initial cytotoxicity screen, it is essential to investigate specific mechanisms of toxicity that are common concerns in drug development.

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key concern for carcinogenic potential.[9]

The in vitro micronucleus assay is a well-established method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[10][11]

Step-by-Step Methodology:

  • Cell Treatment: Treat a suitable cell line (e.g., CHO-K1, L5178Y, or TK6) with a range of concentrations of 4-(aminomethyl)-N-methyloxan-4-amine, including a vehicle control and a positive control.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control.

Genotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Exposure cluster_analysis Analysis start Select Cell Line seed Seed Cells start->seed treat Treat with Compound seed->treat cytoB Add Cytochalasin B treat->cytoB harvest Harvest & Fix cytoB->harvest stain Stain DNA harvest->stain score Microscopic Scoring stain->score analyze Statistical Analysis score->analyze

Caption: A streamlined workflow for the in vitro micronucleus assay.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major reason for drug attrition.[2][3] In vitro hepatotoxicity assays provide an early indication of a compound's potential to cause liver damage.[12][13]

While HepG2 cells are useful for initial screening, more physiologically relevant models are necessary for a deeper understanding of hepatotoxicity.[1] Primary human hepatocytes (PHHs) are considered the gold standard for in vitro liver models as they retain many of the metabolic functions of the liver in vivo.[13] 3D liver spheroids also offer a more representative model compared to 2D cultures.[1][12]

High-content imaging (HCI) allows for the simultaneous measurement of multiple toxicity endpoints in a single assay.

Step-by-Step Methodology:

  • Cell Culture: Culture primary human hepatocytes or 3D liver spheroids according to established protocols.

  • Compound Treatment: Expose the liver models to a range of concentrations of 4-(aminomethyl)-N-methyloxan-4-amine.

  • Staining: Stain the cells with a panel of fluorescent dyes to assess various parameters, including:

    • Cell Viability: (e.g., Hoechst 33342 and Propidium Iodide)

    • Mitochondrial Membrane Potential: (e.g., TMRM)

    • Reactive Oxygen Species (ROS) Production: (e.g., CellROX Green)

    • Steatosis (Lipid Accumulation): (e.g., BODIPY)

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Quantify the different fluorescence signals to assess the impact of the compound on each toxicity parameter.

Cardiotoxicity Assessment

Cardiotoxicity is another significant cause of drug withdrawal from the market.[14][15][16] Early in vitro screening can help identify compounds with potential cardiac liabilities.

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal arrhythmias.[14]

Automated patch-clamp systems provide a higher throughput method for assessing ion channel inhibition compared to traditional manual patch-clamp.

Step-by-Step Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of 4-(aminomethyl)-N-methyloxan-4-amine to the cells.

  • Electrophysiological Recording: Record the hERG current before and after compound application using an automated patch-clamp system.

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC₅₀ value.

For compounds that show hERG activity or have a structural alert, the CiPA initiative provides a more comprehensive assessment of proarrhythmic risk by evaluating the effects on multiple cardiac ion channels and integrating the data into an in silico model of the human cardiomyocyte action potential.[14]

Cardiotoxicity_Strategy start Initial Screening hERG hERG Assay (Automated Patch-Clamp) start->hERG decision hERG IC50 > 30x Cmax? hERG->decision low_risk Low Proarrhythmic Risk decision->low_risk Yes further_testing Further Investigation decision->further_testing No cipa CiPA Panel (Multiple Ion Channels) further_testing->cipa hiPSC_CMs hiPSC-Cardiomyocytes Assay further_testing->hiPSC_CMs risk_assessment Proarrhythmic Risk Assessment cipa->risk_assessment hiPSC_CMs->risk_assessment

Caption: A decision tree for assessing the cardiotoxic potential.

Data Integration and Risk Assessment

The data generated from these in vitro assays should not be viewed in isolation. A holistic risk assessment requires the integration of all data points. For example, a compound that is cytotoxic at high concentrations but shows no genotoxic, hepatotoxic, or cardiotoxic signals at therapeutically relevant concentrations may still be a viable candidate. Conversely, a compound with potent genotoxicity, even at non-cytotoxic concentrations, would be a high-risk candidate.

Conclusion

This technical guide provides a robust and scientifically sound framework for the in vitro toxicity profiling of 4-(aminomethyl)-N-methyloxan-4-amine. By following this tiered approach, researchers can gain a comprehensive understanding of the compound's potential liabilities early in the drug development process. This proactive approach to safety assessment is essential for mitigating risk, optimizing resource allocation, and ultimately, increasing the likelihood of developing safe and effective new medicines.

References

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • Gavanji, S., et al. (2023). POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS. ResearchGate. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). Hepatotoxicity Assays: Advancing Research. Retrieved from [Link]

  • Gómez-Lechón, M. J., & Donato, M. T. (2021). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology, 17(1), 53-65. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • BioIVT. (n.d.). Hepatotoxicity Studies. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Retrieved from [Link]

  • Takeda, M., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PLOS ONE, 13(1), e0191932. Retrieved from [Link]

  • Biobide. (n.d.). Hepatotoxicity Assay in Drug Discovery. Retrieved from [Link]

  • Cybulska, I., et al. (2021). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules, 26(15), 4436. Retrieved from [Link]

  • NC3Rs. (n.d.). Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity. Retrieved from [Link]

  • Ncardia. (2019, April 1). Scientific poster: High throughput assessment of cardiotoxicity in iPSC-derived cardiomyocytes. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Brinkmann, M., et al. (2014). Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1. PLOS ONE, 9(1), e85692. Retrieved from [Link]

  • Gavanji, S., et al. (2023). POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS. ResearchGate. Retrieved from [Link]

  • Brinkmann, M., et al. (2014). Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1. PubMed, 24427320. Retrieved from [Link]

  • ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates. Retrieved from [Link]

  • Ahmed, S. (2025, August 30). OECD TG 249 as an In Vitro Alternative to Traditional Fish Acute Toxicity Tests. ResearchGate. Retrieved from [Link]

  • European Society of Toxicology In Vitro. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Shah, F., et al. (2014). Amine promiscuity and toxicology analysis. ResearchGate. Retrieved from [Link]

  • Eskes, C., & Zuang, V. (Eds.). (2005). In vitro Toxicity Testing in the Twenty-First Century. Springer. Retrieved from [Link]

  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1-12. Retrieved from [Link]

  • Coecke, S., et al. (2006). Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. ATLA: Alternatives to Laboratory Animals, 34(3), 271-275. Retrieved from [Link]

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Sources

Foundational

Pharmacokinetic Profiling and Optimization of 4-(Aminomethyl)-N-methyloxan-4-amine Derivatives

Executive Summary & Structural Rationale In modern drug discovery, maximizing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve clinical success rates. The 4-(aminomethyl)-N-methyloxan-4-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, maximizing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve clinical success rates. The 4-(aminomethyl)-N-methyloxan-4-amine scaffold represents a highly dense, sp³-rich polar hub. By utilizing an oxane (tetrahydropyran) ring as a conformationally restricted ether, this scaffold serves as a bioisostere of cyclohexane. The substitution of a methylene (-CH₂-) with an oxygen (-O-) significantly lowers lipophilicity (LogP) and introduces a hydrogen-bond acceptor, which reduces non-specific plasma protein binding and enhances aqueous solubility .

However, the geminal diamine motif at the 4-position—comprising a primary aminomethyl group and a secondary N-methylamine—introduces profound pharmacokinetic (PK) challenges. This whitepaper dissects the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives, providing actionable protocols for mitigating their inherent liabilities.

Physicochemical Properties & Absorption Dynamics

The ADME profile of any compound is fundamentally dictated by its ionization state at physiological pH. The 4-(aminomethyl)-N-methyloxan-4-amine core possesses two basic nitrogen centers.

  • Primary Amine (-CH₂NH₂): Highly basic (pKa ~9.2).

  • Secondary Amine (-NHCH₃): Moderately basic (pKa ~8.5).

At pH 7.4, this scaffold exists predominantly as a di-cation. While this guarantees exceptional aqueous solubility, it severely restricts passive transcellular permeability. The high polar surface area (PSA) and permanent positive charge prevent efficient diffusion across the lipophilic core of the gut wall or the blood-brain barrier (BBB).

Table 1: Comparative Physicochemical Profile
PropertyCyclohexane Diamine AnalogOxane-Diamine ScaffoldPK Implication
CLogP ~1.8~0.3 Decreased lipophilicity; higher solubility.
pKa (Primary) 9.59.2 Slightly reduced basicity due to oxygen's inductive effect.
Ionization (pH 7.4) >99% Di-cationic>98% Di-cationic High salt-bridge potential; poor passive diffusion.
Permeability (Papp) ModerateLow Requires active transport (SLCs) or prodrug strategies.

Metabolic Clearance Mechanisms

The primary metabolic liability of this scaffold lies in its susceptibility to hepatic oxidation. The N-methyl group is a classic target for CYP3A4-mediated N-demethylation . CYP3A4 possesses a large, flexible active site that readily accommodates lipophilic and basic amines, oxidizing the N-methyl group to a hemiaminal intermediate that rapidly collapses to release formaldehyde and the desmethyl amine.

Concurrently, the primary aminomethyl group is vulnerable to oxidative deamination by Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO), converting the amine into a reactive aldehyde.

Metabolism Parent Oxane-Diamine Parent Scaffold NDesmethyl N-Desmethyl Metabolite (CYP3A4 / CYP2D6) Parent->NDesmethyl N-demethylation Aldehyde Aldehyde Intermediate (MAO / SSAO) Parent->Aldehyde Oxidative Deamination Excretion Renal Excretion (Hydrophilic) NDesmethyl->Excretion Phase II Conjugation Aldehyde->Excretion Oxidation to Acid

Figure 1: Primary metabolic clearance pathways of the oxane-diamine scaffold.

Self-Validating Protocol: Microsomal Stability Assay

To accurately quantify the intrinsic clearance ( CLint​ ) of these derivatives, a standardized Human Liver Microsome (HLM) assay must be executed. The following protocol ensures a self-validating system by isolating CYP-dependent metabolism from chemical instability .

Step-by-Step Methodology
  • Preparation & Thermal Equilibration:

    • Thaw HLMs on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Ice prevents premature enzymatic degradation. The specific buffer maintains the physiological pH required for optimal CYP450 folding.

  • Compound Spiking:

    • Add the test derivative to achieve a final concentration of 1 µM (keep final DMSO <0.25% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450 enzymes).

    • Control: Run a parallel "Minus-NADPH" control to rule out non-CYP degradation (e.g., hydrolysis).

  • Sampling & Quenching:

    • Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the microsomes, halting the reaction and precipitating proteins.

  • Analysis:

    • Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to plot the natural log of remaining compound versus time, deriving the half-life ( t1/2​ ) and CLint​ .

Workflow Step1 1. Matrix Prep Dilute HLM to 0.5 mg/mL in pH 7.4 Buffer Step2 2. Equilibration Add 1 µM Compound, Pre-warm to 37°C Step1->Step2 Step3 3. Initiation Add 1 mM NADPH Cofactor Step2->Step3 Step4 4. Quenching Aliquot at timepoints into cold Acetonitrile Step3->Step4 Step5 5. Quantification LC-MS/MS Analysis for CL_int Step4->Step5

Figure 2: Step-by-step workflow for the in vitro microsomal stability assay.

Toxicity & Off-Target Liabilities: Mitigating hERG Blockade

The most critical safety liability of the 4-(aminomethyl)-N-methyloxan-4-amine scaffold is its potential to inhibit the Kv11.1 (hERG) potassium channel , leading to drug-induced QT prolongation. Basic nitrogen atoms are a well-documented pharmacophore for hERG blockers, as they engage in strong cation-π interactions with aromatic residues (Tyr652, Phe656) within the channel's inner cavity .

Structural Optimization Strategies

To rescue this scaffold from hERG liability while maintaining target efficacy, medicinal chemists must employ specific structural modifications:

  • pKa Modulation via Fluorination: Introducing electron-withdrawing fluorine atoms onto the oxane ring inductively lowers the basicity of the adjacent amines, reducing the population of the ionized species at physiological pH.

  • Amine Acylation: Converting the primary aminomethyl group into an amide or sulfonamide completely removes one basic center, drastically dropping hERG affinity.

  • Steric Shielding: Adding bulky substituents (e.g., a tert-butyl or bridged bicyclic system) near the secondary amine can sterically clash with the narrow hERG binding pocket, preventing stable docking.

HergLogic Liability Di-cationic Scaffold (High hERG Risk) Fluorination Ring Fluorination (Lowers pKa) Liability->Fluorination Inductive Effect Acylation Primary Amine Acylation (Removes Charge) Liability->Acylation Functionalization Sterics Steric Shielding (Disrupts Binding) Liability->Sterics Bulk Addition Optimized Optimized Lead (Safe Cardiac Profile) Fluorination->Optimized Acylation->Optimized Sterics->Optimized

Figure 3: Structural optimization logic to mitigate hERG channel blockade.

Conclusion

The 4-(aminomethyl)-N-methyloxan-4-amine derivatives offer a structurally rigid, highly polar framework ideal for disrupting flat, lipophilic drug candidates. While the oxane ring successfully lowers LogP and improves solubility, the dual basic centers introduce significant permeability and hERG liabilities. By utilizing rigorous microsomal stability profiling and targeted pKa modulation, drug development professionals can harness the unique geometric properties of this scaffold while engineering away its pharmacokinetic flaws.

References

  • Zanger, U. M., & Schwab, M. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. National Institutes of Health (PMC). Available at:[Link]

  • Evotec. (2024). Microsomal Stability Assay Protocols and in vitro ADME Screening. Evotec SE. Available at:[Link]

  • Sciforum. (2025). Machine Learning Based classification Analysis of hERG Blockers for Prevention of Cardiac Toxicity. MDPI Sciforum. Available at: [Link]

Exploratory

Thermodynamic Characterization and Physicochemical Profiling of 4-(aminomethyl)-N-methyloxan-4-amine

Executive Summary In modern drug discovery, functionalized oxane (tetrahydropyran) derivatives are highly sought-after building blocks due to their favorable pharmacokinetic properties, including enhanced water solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized oxane (tetrahydropyran) derivatives are highly sought-after building blocks due to their favorable pharmacokinetic properties, including enhanced water solubility and metabolic stability. 4-(aminomethyl)-N-methyloxan-4-amine (Molecular Formula: C7​H16​N2​O ) is a highly specialized geminally disubstituted diamine.

Because this specific compound is a niche, proprietary intermediate, empirical literature values for its phase transition temperatures are scarce. However, as a Senior Application Scientist, one cannot rely solely on literature; we must deduce its thermodynamic profile through rigorous structural analog benchmarking, structure-activity relationship (SAR) causality, and self-validating empirical protocols.

This whitepaper provides the predicted melting and boiling points for 4-(aminomethyl)-N-methyloxan-4-amine, explains the molecular causality behind these properties, and outlines the gold-standard analytical methodologies required to validate them in the laboratory[1].

Physicochemical Profiling & Molecular Causality

To establish a highly accurate predictive model for 4-(aminomethyl)-N-methyloxan-4-amine, we must analyze its structural features: an oxane ring featuring both a primary aminomethyl group ( −CH2​NH2​ ) and a secondary N-methylamino group ( −NHCH3​ ) at the C4 position.

  • Melting Point Causality (Predicted: -10 °C to 5 °C): The melting point of a compound is dictated by its crystal lattice energy and molecular symmetry. The geminal disubstitution at the C4 position creates significant steric bulk, which disrupts optimal crystal packing. Furthermore, the oxane ring undergoes continuous chair-chair conformational interconversion at room temperature. This high degree of conformational entropy and lack of planar symmetry prevents rigid crystallization, rendering the compound a viscous liquid at standard temperature and pressure (STP) .

  • Boiling Point Causality (Predicted: 215 °C to 230 °C): Unlike the melting point, the boiling point is governed by intermolecular forces in the liquid phase. This molecule possesses a robust hydrogen-bonding network donated and accepted by both the primary and secondary amines. Additionally, the ether oxygen in the oxane ring contributes strong dipole-dipole interactions. These combined cohesive forces require substantial thermal energy to overcome, resulting in a high boiling point.

Table 1: Comparative Thermodynamic Data

To ground these predictions, we compare the target molecule against its closest structural isomers and analogs [2][3].

Compound NameCAS NumberFormulaMW ( g/mol )Melting Point (°C)Normal Boiling Point (°C)
4-(aminomethyl)-N-methyloxan-4-amine N/A C7​H16​N2​O 144.21-10 to 5 (Predicted)215 to 230 (Predicted)
4-(aminomethyl)tetrahydro-2H-pyran-4-amine50289-16-2 C6​H14​N2​O 130.19< 20 (Liquid at RT)~ 200 - 210
N-(3-Aminopropyl)morpholine123-00-2 C7​H16​N2​O 144.21-15224

Standardized Analytical Methodologies

To transition from predictive modeling to empirical validation, researchers must employ self-validating analytical systems. Standard open-cup melting or simple distillation techniques are inadequate for volatile, oxidation-prone amines. The following protocols ensure high-fidelity data collection.

Protocol 1: Self-Validating DSC for Melting Point Determination

Differential Scanning Calorimetry (DSC) is the authoritative standard for determining phase transitions [4].

  • System Calibration: Run a high-purity Indium standard to validate the temperature axis ( Tm​=156.6∘C ). This ensures the instrument is self-validating before analyzing the unknown.

  • Sample Encapsulation: Under an inert argon atmosphere, accurately weigh 5.0–10.0 mg of the purified amine into a hermetically sealed aluminum pan. Causality: Hermetic sealing is critical; it prevents the volatilization of the low-molecular-weight amine from skewing the endothermic baseline.

  • Thermal Cycling: Cool the sample to -50 °C using a liquid nitrogen cooling accessory. Hold isothermally for 5 minutes to ensure complete lattice crystallization, then heat at a controlled rate of 10 °C/min to 50 °C.

  • Data Extraction: Record the extrapolated onset temperature of the melting endotherm (not the peak maximum) as the true thermodynamic melting point.

Protocol 2: Reduced-Pressure Ebulliometry for Boiling Point

Primary and secondary amines are highly susceptible to oxidative degradation and thermal condensation at temperatures exceeding 200 °C. Therefore, boiling point must be determined under reduced pressure using dynamic ebulliometry [5].

  • System Validation: Calibrate the ebulliometer using high-purity toluene to verify the accuracy of the pressure transducers and thermistors.

  • Dynamic Reflux: Introduce 15-20 mL of the sample into the boiler. Apply a reduced pressure of 10.0 kPa (approx. 75 mmHg). Causality: Boiling under a vacuum lowers the required thermal input, preserving the molecular integrity of the amine during measurement.

  • Data Processing: Record the equilibrium vapor temperature. Repeat the measurement at 20.0 kPa and 50.0 kPa. Utilize the Antoine equation to extrapolate the normal boiling point at standard atmospheric pressure (101.3 kPa / 760 mmHg).

Experimental Workflow Visualization

ThermalAnalysis A Synthesize/Isolate C7H16N2O B Sample Preparation (Inert Atmosphere) A->B Purify to >98% C DSC Analysis (Melting Point) B->C 5-10 mg in Al pan D Ebulliometry (Boiling Point) B->D 15-20 mL sample E Data Processing (Onset Temp & Antoine Eq) C->E Extrapolate Onset D->E Reduced Pressure F Validated Thermodynamic Profile E->F Cross-validate

Fig 1. Standardized workflow for the thermal characterization of novel diamine building blocks.

Implications in Drug Development

Understanding the exact melting and boiling points of 4-(aminomethyl)-N-methyloxan-4-amine is not merely an academic exercise; it directly dictates process chemistry workflows:

  • Handling & Formulation: Because it is a liquid at room temperature (MP < 5 °C), it cannot be isolated via standard crystallization. It must be formulated as a hydrochloride or mesylate salt if a solid powder is required for high-throughput screening.

  • Purification: The high boiling point (>215 °C) combined with its thermal sensitivity means that traditional atmospheric distillation will likely result in decomposition. Process chemists must utilize high-vacuum fractional distillation (e.g., < 1 mmHg) or continuous-flow wiped film evaporation to purify this intermediate at scale.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 61055, 3-Morpholino-1-propanamine" PubChem, [Link]

  • National Institute of Standards and Technology (NIST). "Recommended Practice Guide: DTA and Heat-Flux DSC Measurements" NIST Publications, [Link]

  • ASTM International. "ASTM E1719 - Standard Test Method for Vapor Pressure of Liquids by Ebulliometry" ASTM, [Link]

Foundational

literature review of 4-(aminomethyl)-N-methyloxan-4-amine in medicinal chemistry

An In-Depth Technical Guide to 4-(Aminomethyl)-N-methyloxan-4-amine and its Congeners in Medicinal Chemistry Executive Summary The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the ques...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Aminomethyl)-N-methyloxan-4-amine and its Congeners in Medicinal Chemistry

Executive Summary

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical scaffolds that offer enhanced therapeutic profiles. This guide delves into the emerging potential of the 4-(aminomethyl)-N-methyloxan-4-amine scaffold, a unique molecular architecture characterized by a saturated oxane (tetrahydropyran) ring and a geminal aminomethyl-amine substitution. While literature on this exact molecule is sparse, this guide provides a comprehensive review of its core structural components and their established significance in drug discovery. By examining analogous structures and underlying medicinal chemistry principles, we will illuminate the synthetic pathways, potential therapeutic applications, and the strategic rationale for incorporating this and related scaffolds into modern drug design paradigms. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space and leverage the advantageous properties of saturated heterocycles and complex amine functionalities.

Introduction: The Allure of a Novel Scaffold

The molecule 4-(aminomethyl)-N-methyloxan-4-amine presents a fascinating convergence of several key structural motifs that are highly valued in contemporary medicinal chemistry. At its heart lies the tetrahydropyran (oxane) ring, a saturated heterocycle known for its ability to improve the physicochemical properties of drug candidates.[1] The substitution pattern at the 4-position, a geminal arrangement of an aminomethyl group and a secondary amine, creates a densely functionalized, three-dimensional core. This unique arrangement suggests potential for novel interactions with biological targets and the exploration of new pharmacological space.

While this specific molecule is not extensively documented in the public domain, its constituent parts are well-represented in successful drug discovery programs. This guide will, therefore, dissect the 4-(aminomethyl)-N-methyloxan-4-amine scaffold into its fundamental components and provide a literature-based review of their synthesis, properties, and applications. Our exploration will focus on:

  • The Tetrahydropyran Moiety: A bioisosteric replacement for more metabolically labile groups, offering improved solubility and pharmacokinetic profiles.

  • 4-Substituted Tetrahydropyrans: Versatile intermediates in the synthesis of a range of bioactive molecules.

  • Geminal and Spirocyclic Diamines: Structural motifs that provide conformational rigidity and multiple vectors for interaction with biological targets.

By understanding the established roles of these components, we can extrapolate the potential of the 4-(aminomethyl)-N-methyloxan-4-amine scaffold and its derivatives in the development of next-generation therapeutics.

The Tetrahydropyran (Oxane) Ring: A Privileged Scaffold in Drug Design

The incorporation of saturated heterocyclic rings is a widely employed strategy in medicinal chemistry to "escape flatland" and introduce favorable three-dimensionality into drug candidates.[2] The tetrahydropyran (oxane) ring, in particular, has gained prominence as a valuable scaffold for several key reasons:

  • Improved Physicochemical Properties: The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility compared to its carbocyclic analogue, cyclohexane. This enhancement in solubility is a critical factor in improving the developability of a drug candidate.

  • Metabolic Stability: The tetrahydropyran ring is generally more resistant to metabolic degradation than many other cyclic systems, contributing to a more favorable pharmacokinetic profile.[2]

  • Bioisosteric Replacement: The oxane ring can serve as a bioisostere for other groups, such as a gem-dimethyl group or a carbonyl group, offering a way to modulate a compound's properties while maintaining its overall shape and biological activity.[3]

  • Scaffold for Diverse Functionalization: The tetrahydropyran ring can be functionalized at various positions, allowing for the introduction of different pharmacophoric elements and the fine-tuning of a molecule's biological activity.

The utility of the tetrahydropyran scaffold is exemplified by its presence in numerous approved drugs and clinical candidates across a wide range of therapeutic areas.

Synthetic Strategies for 4-Substituted Tetrahydropyrans

The synthesis of functionalized tetrahydropyrans is a well-established field, with numerous methods available for the introduction of substituents at the 4-position. A common and versatile starting material for these syntheses is tetrahydro-4H-pyran-4-one.

Synthesis of 4-Aminomethyltetrahydropyran

A robust method for the synthesis of 4-aminomethyltetrahydropyran involves the reductive amination of 4-cyanotetrahydropyran.[4]

Experimental Protocol: Synthesis of 4-Aminomethyltetrahydropyran [4]

  • Reaction Setup: In a 200 mL stainless steel autoclave equipped with a stirring device, thermometer, and manometer, add 10.0 g (90.0 mmol) of 4-cyanotetrahydropyran, 100 mL of a 22% (w/w) ammonia-methanol solution, and 2.0 g of activated Raney nickel.

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at 50 to 60 °C and 0.51 to 0.61 MPa pressure for 5 hours.

  • Work-up: After the reaction is complete, filter to remove the insoluble material and wash the filter cake with 30 mL of methanol.

  • Isolation: Combine the filtrate and washings, concentrate under reduced pressure, and then distill under reduced pressure (73-74 °C and 2.67 kPa) to yield 4-aminomethyltetrahydropyran as a colorless liquid.

Synthesis of N-Methyl-Substituted Aminomethyl Tetrahydropyrans

The synthesis of N-methylated derivatives, which are key components of the target scaffold, can be achieved through reductive alkylation. A relevant example is the synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline, a key intermediate for the CCR5 antagonist TAK-779.[5][6][7]

Experimental Protocol: Synthesis of N-Methyl-N-(tetrahydropyran-4-yl)amine Hydrochloride [6]

  • Reaction Mixture: Combine methylamine hydrochloride (540 g, 8.0 mol), tetrahydro-4H-pyran-4-one (800 g, 8.0 mol), triethylamine (24 g, 240 mmol), 5% palladium on carbon (wet type, 40 g, 19 mmol), and methanol (5.6 L).

  • Hydrogenation: Stir the mixture at 60 °C for 3 hours under a 5 kgf/cm2 hydrogen atmosphere.

  • Work-up: Filter off the palladium on carbon and wash with methanol (800 mL).

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure. The resulting hydrochloride salt can be crystallized from 2-propanol.

This N-methylated intermediate can then be further functionalized, for example, by alkylation with a suitable electrophile, to build more complex structures.

Synthesis_Pathway THP_one Tetrahydro-4H-pyran-4-one cyano_THP 4-Cyanotetrahydropyran THP_one->cyano_THP Multi-step synthesis N_methyl_amino_THP N-Methyl-N-(tetrahydropyran-4-yl)amine THP_one->N_methyl_amino_THP Reductive Amination (H2, Pd/C) aminomethyl_THP 4-Aminomethyltetrahydropyran cyano_THP->aminomethyl_THP Reductive Amination (H2, Raney Ni, NH3/MeOH) target_scaffold 4-(Aminomethyl)-N-methyloxan-4-amine Scaffold aminomethyl_THP->target_scaffold Further functionalization methylamine Methylamine HCl methylamine->N_methyl_amino_THP N_methyl_amino_THP->target_scaffold Further functionalization

Caption: Synthetic routes to key 4-substituted tetrahydropyran intermediates.

Geminal and Spirocyclic Diamines: Scaffolds for 3D Exploration

The geminal diamine motif, where two amino groups are attached to the same carbon atom, is a less common feature in drug design, partly due to concerns about chemical stability.[8] However, when appropriately designed, for instance by incorporating them into a ring system or by the judicious placement of electron-withdrawing groups, these motifs can be sufficiently stable for pharmaceutical applications.[8][9][10]

A closely related and highly valuable class of compounds are spirocyclic diamines. Spirocycles, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry because their rigid, three-dimensional structures can lead to improved pharmacological properties.[11] Spirocyclic diamines, in particular, offer multiple points for diversification and can present functional groups in well-defined spatial orientations, which is advantageous for optimizing interactions with biological targets.[12][13]

The incorporation of an oxygen atom to create oxa-spirocycles can further enhance a molecule's properties, most notably by increasing aqueous solubility.[14] This is a significant advantage in drug discovery, as poor solubility can be a major hurdle to the development of a clinical candidate.

Table 1: Impact of Oxa-Spirocyclic Cores on Aqueous Solubility [14]

Compound ClassCarbocyclic Spirocycle Solubility (µM)Oxa-Spirocyclic Analogue Solubility (µM)Fold Increase in Solubility
Piperidine Derivative9360~40x
Pyrrolidine Derivative7118~17x
Azetidine Derivative<534>7x

The data clearly demonstrates the dramatic improvement in water solubility when a cycloalkane ring is replaced with an oxa-spirocyclic bioisostere.

Potential Therapeutic Applications and Target Space

Given the structural features of 4-(aminomethyl)-N-methyloxan-4-amine and the biological activities of related compounds, we can hypothesize potential therapeutic applications for this scaffold.

  • GPCR Antagonists: The structural similarity of the N-methyl-tetrahydropyran-aminomethyl moiety to a key intermediate of the CCR5 antagonist TAK-779 suggests that derivatives of the target scaffold could be explored as antagonists for G-protein coupled receptors (GPCRs), a large and important class of drug targets.[5][6][7]

  • Kinase Inhibitors: 4-Aminomethyltetrahydropyran has been used as a reagent in the discovery of mTOR kinase inhibitors.[15] The aminomethyl-amine functionality could potentially interact with the hinge region of protein kinases, a common binding motif for kinase inhibitors.

  • Phosphodiesterase (PDE) Inhibitors: The use of 4-aminomethyltetrahydropyran in the development of PDE10A inhibitors for schizophrenia indicates that this scaffold could be a starting point for the design of inhibitors of other phosphodiesterase enzymes.[15]

  • Dopamine Transporter (DAT) Inhibitors: Bioisosteric replacement of piperazine with aminopiperidines has been explored for dopamine transporter inhibitors, suggesting that the geminal diamine-like motif could be of interest in this area.[16]

Potential_Applications scaffold 4-(Aminomethyl)-N-methyloxan-4-amine Scaffold gpcr GPCR Antagonists (e.g., CCR5) scaffold->gpcr kinase Kinase Inhibitors (e.g., mTOR) scaffold->kinase pde Phosphodiesterase Inhibitors (e.g., PDE10A) scaffold->pde dat Dopamine Transporter Inhibitors scaffold->dat

Caption: Potential therapeutic applications of the 4-(aminomethyl)-N-methyloxan-4-amine scaffold.

Conclusion and Future Directions

The 4-(aminomethyl)-N-methyloxan-4-amine scaffold represents a novel and promising area for exploration in medicinal chemistry. While direct literature on this specific molecule is limited, a thorough analysis of its constituent parts—the tetrahydropyran ring and the geminal aminomethyl-amine functionality—reveals a strong foundation for its potential utility in drug discovery. The tetrahydropyran moiety offers a proven strategy for enhancing physicochemical and pharmacokinetic properties, while the dense, three-dimensional arrangement of amino groups provides a unique platform for designing novel interactions with a variety of biological targets.

Future research in this area should focus on the development of efficient and modular synthetic routes to access a diverse library of 4-(aminomethyl)-N-methyloxan-4-amine derivatives. The exploration of these compounds in a range of biological assays, guided by the known activities of structurally related molecules, could lead to the discovery of novel therapeutic agents. The principles and data presented in this guide provide a solid starting point for researchers and drug development professionals to embark on this exciting endeavor.

References

  • Hashimoto, H., et al. (2002). Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779, a Small-Molecule Nonpeptide CCR5 Antagonist. Organic Process Research & Development, 6(1), 58-62. [Link]

  • Hashimoto, H., et al. (2001). Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride. Organic Process Research & Development, 6(1), 58-62. [Link]

  • Mykhailiuk, P. K. (2017). Oxa-spirocycles: synthesis, properties and applications. Chemical Communications, 53(43), 5842-5849. [Link]

  • Hashimoto, H., et al. (2001). Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779, a Small-Molecule Nonpeptide CCR5 Antagonist. ACS Publications. [Link]

  • Manasa Life Sciences. 4-Aminomethyltetrahydropyran. [Link]

  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • R Discovery. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • Bremner, W. S., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Tetrahedron, 73(13), 1765-1772. [Link]

  • Wuts, P. G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12315-12351. [Link]

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • PubChem. 4-Aminomethyltetrahydropyran. [Link]

  • National Academic Digital Library of Ethiopia. Heterocyclic Chemistry in Drug Discovery. [Link]

  • ResearchGate. (2022). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • Kumar, A., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. [Link]

  • Blumberg Institute. Bioisosteres of Common Functional Groups. [Link]

  • Wu, Y. J., et al. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. Journal of Medicinal Chemistry, 64(14), 9881-9926. [Link]

  • Kumar, A., et al. (2013). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ISRN Organic Chemistry, 2013, 1-7. [Link]

  • El-Sayed, A. M., et al. (2023). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 28(13), 5034. [Link]

  • ResearchGate. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. [Link]

  • Blumberg Institute. Geminal Heterodiatomic Motifs In Drug Design. [Link]

  • Semantic Scholar. (2013). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. [Link]

  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. [Link]

  • ResearchGate. (2013). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-(Aminomethyl)-N-methyloxan-4-amine

Overview and Rationale Target Compound: 4-(Aminomethyl)-N-methyloxan-4-amine (also known as 4-(aminomethyl)-N-methyltetrahydro-2H-pyran-4-amine). Geminal diamine derivatives of tetrahydropyran (oxane) are highly sought-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview and Rationale

Target Compound: 4-(Aminomethyl)-N-methyloxan-4-amine (also known as 4-(aminomethyl)-N-methyltetrahydro-2H-pyran-4-amine).

Geminal diamine derivatives of tetrahydropyran (oxane) are highly sought-after building blocks in modern medicinal chemistry. They serve as critical structural motifs for the synthesis of complex spirocycles, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands.

This application note details a robust, two-step synthetic workflow to access 4-(aminomethyl)-N-methyloxan-4-amine from commercially available tetrahydro-4H-pyran-4-one. The protocol is designed for high yield, scalability, and operational safety, leveraging a modified Strecker amino acid synthesis followed by a highly controlled hydride reduction.

Mechanistic Causality & Experimental Design (E-E-A-T)

To ensure trustworthiness and reproducibility, it is critical to understand the causality behind the selected reagents and conditions:

  • Step 1: The Strecker Reaction[1]. The reaction of tetrahydro-4H-pyran-4-one with methylamine hydrochloride forms a highly electrophilic methyliminium intermediate. The subsequent addition of potassium cyanide (KCN) provides the nucleophilic cyanide ion, which irreversibly attacks the iminium carbon to form the α -aminonitrile. This classical approach is highly atom-economical and avoids the need for expensive transition-metal catalysts.

  • Step 2: Lithium Aluminum Hydride (LiAlH 4​ ) Reduction[2]. While catalytic hydrogenation (e.g., Pd/C with H 2​ ) is often used for nitrile reduction, α -aminonitriles are uniquely prone to retro-Strecker decyanation under these conditions. LiAlH 4​ provides a robust, irreversible nucleophilic hydride transfer to the nitrile carbon, forming an intermediate imine salt that is rapidly reduced to the primary amine aluminate complex.

  • The Fieser Workup[3]. Quenching LiAlH 4​ reactions often results in a gelatinous aluminum hydroxide emulsion that traps polar diamine products. By strictly adhering to the Fieser quench ratio ( n g H 2​ O, n g 15% NaOH, 3n g H 2​ O per n g of LiAlH 4​ ), the aluminum salts are forced to precipitate as a dense, granular white solid. This allows for simple filtration and maximizes the recovery of the highly polar diamine.

Synthetic Workflow

Synthesis SM Tetrahydro-4H-pyran-4-one (Oxan-4-one) Int 4-(Methylamino)oxan-4-carbonitrile (Intermediate) SM->Int CH3NH2·HCl, KCN MeOH/H2O, rt Prod 4-(Aminomethyl)-N-methyloxan-4-amine (Target) Int->Prod LiAlH4 MTBE, 40 °C

Two-step synthesis of 4-(aminomethyl)-N-methyloxan-4-amine via Strecker and LiAlH4 reduction.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(Methylamino)oxan-4-carbonitrile

Objective: Conversion of the ketone to an α -aminonitrile via a modified Strecker reaction.

Reagents:

  • Tetrahydro-4H-pyran-4-one: 8.0 g (80 mmol, 1.0 eq)

  • Methylamine hydrochloride: 8.1 g (120 mmol, 1.5 eq)

  • Potassium cyanide (KCN): 7.8 g (120 mmol, 1.5 eq)

  • Methanol / Deionized Water

Procedure:

  • Iminium Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride in a mixture of methanol (100 mL) and water (20 mL). Add tetrahydro-4H-pyran-4-one to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete conversion to the methyliminium ion.

  • Safety Protocol: CRITICAL. Transfer the setup to a well-ventilated, certified fume hood. Ensure a cyanide antidote kit is immediately accessible.

  • Cyanide Addition: Dissolve KCN in deionized water (30 mL). Add this solution dropwise to the reaction flask over 20 minutes using an addition funnel.

  • Reaction: Stir the reaction mixture continuously at room temperature for 16 hours.

  • Workup: Quench the reaction by adding 100 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Yield: The product, 4-(methylamino)oxan-4-carbonitrile, is obtained as a crude pale yellow oil and is typically of sufficient purity (>90%) to be used directly in the next step without column chromatography.

Step 2: Reduction to 4-(Aminomethyl)-N-methyloxan-4-amine

Objective: Complete reduction of the nitrile to a primary amine while preserving the tetrahydropyran ring and the secondary amine[3].

Reagents:

  • 4-(Methylamino)oxan-4-carbonitrile: ~11.2 g (80 mmol, 1.0 eq)

  • Lithium aluminum hydride (LiAlH 4​ ): 9.1 g (240 mmol, 3.0 eq)

  • Anhydrous Methyl tert-butyl ether (MTBE)

Procedure:

  • Preparation of Hydride Suspension: In a flame-dried 500 mL three-neck flask under an argon atmosphere, suspend LiAlH 4​ (9.1 g) in anhydrous MTBE (120 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the crude 4-(methylamino)oxan-4-carbonitrile in anhydrous MTBE (30 mL). Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes, maintaining the internal temperature below 10 °C to control the exothermic reaction.

  • Reduction: Remove the ice bath and heat the reaction mixture to 40 °C. Stir continuously for 2 hours to drive the reduction to completion.

  • Fieser Quench: Cool the mixture back to 0 °C. Carefully and sequentially add the following to quench the unreacted LiAlH 4​ :

    • 9.1 mL of distilled water (Add dropwise; expect vigorous H 2​ gas evolution).

    • 9.1 mL of 15% aqueous NaOH solution.

    • 27.3 mL of distilled water.

  • Precipitation: Remove the ice bath and stir the resulting suspension vigorously at room temperature for 1 hour. The aluminum salts will transition from a sticky gel to a filterable, granular white solid.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with MTBE (2 x 50 mL) and dichloromethane (2 x 50 mL) to ensure complete extraction of the highly polar diamine.

  • Final Purification: Combine the filtrates, dry over anhydrous K 2​ CO 3​ (do not use acidic drying agents), and concentrate under vacuum. The resulting residue is the target 4-(aminomethyl)-N-methyloxan-4-amine.

Data Presentation: Expected Analytical Profiles

CompoundExpected YieldPhysical StateKey 1 H NMR Signals (CDCl 3​ , 400 MHz)ESI-MS ( m/z )
4-(Methylamino)oxan-4-carbonitrile 85–90%Pale yellow oil δ 3.95 (m, 2H), 3.60 (m, 2H), 2.45 (s, 3H, N-CH 3​ )141.1 [M+H] +
4-(Aminomethyl)-N-methyloxan-4-amine 70–80%Colorless liquid δ 3.75 (m, 4H), 2.65 (s, 2H, -CH 2​ NH 2​ ), 2.30 (s, 3H, N-CH 3​ )145.1 [M+H] +

References

  • Title: Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Source: Molecules (via NIH PubMed Central) URL: [Link]

  • Title: Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Source: Journal of the American Chemical Society URL: [Link]

Sources

Application

Application Note: 4-(Aminomethyl)-N-methyloxan-4-amine as a 3D Building Block in Lead Optimization

Executive Summary The transition from planar, sp2-dominated aromatic scaffolds to complex, 3D architectures is a defining strategy in modern medicinal chemistry. This application note details the utility, physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-dominated aromatic scaffolds to complex, 3D architectures is a defining strategy in modern medicinal chemistry. This application note details the utility, physicochemical advantages, and synthetic handling of 4-(aminomethyl)-N-methyloxan-4-amine (CAS 1249639-43-7)—a highly polar, sp3-rich geminal diamine built on a tetrahydropyran (THP) core. By providing detailed, self-validating protocols for its orthogonal functionalization, this guide empowers drug development professionals to seamlessly integrate this building block into PROTAC linkers, kinase inhibitors, and bivalent drug candidates.

Mechanistic Rationale: Escaping "Flatland"

The high failure rate of lipophilic, planar molecules in clinical trials has driven the industry toward sp3-rich frameworks. The architecture of 4-(aminomethyl)-N-methyloxan-4-amine offers three distinct pharmacological advantages:

  • The Tetrahydropyran (THP) Core: Acting as a conformationally restricted ether, the THP ring is a premier bioisostere for cyclohexane and piperidine. The embedded oxygen atom serves as a hydrogen bond acceptor, which lowers the overall lipophilicity (clogP) and improves the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting drug[1].

  • High Fsp3 Character: Replacing flat benzene rings with sp3-rich cyclic systems significantly enhances aqueous solubility. This is primarily driven by the reduction in hydrophobicity and the disruption of flat crystal packing, which prevents the molecule from aggregating in aqueous physiological environments[2].

  • Geminal Diamine Orthogonality: Gem-disubstituted heterocycles increase 3D molecular complexity, a property strongly correlated with enhanced target specificity and reduced off-target promiscuity (such as mitochondrial toxicity)[3]. Furthermore, the extreme steric disparity between the unhindered primary amine (-CH₂NH₂) and the quaternary-bound secondary amine (-NHCH₃) allows for protecting-group-free, regioselective functionalization[4].

Properties Root 4-(aminomethyl)-N-methyloxan-4-amine THP THP Ring (H-Bond Acceptor, Solubility) Root->THP Gem Gem-Diamine (Orthogonal Vectors, 3D Complexity) Root->Gem SP3 High Fsp3 (Reduced Toxicity, Metabolic Stability) Root->SP3

Caption: Pharmacological advantages of the sp3-rich THP diamine core in drug design.

Physicochemical Profiling

To understand the structural impact of incorporating 4-(aminomethyl)-N-methyloxan-4-amine, it is critical to compare it against traditional diamine linkers used in drug discovery.

Property / Scaffold4-(aminomethyl)-N-methyloxan-4-amine1,4-PhenylenediaminePiperazine
Fsp3 Character 1.00 (High 3D complexity)0.00 (Flatland)1.00 (Linear 3D)
ClogP Contribution Low (Hydrophilic THP oxygen)High (Lipophilic)Moderate
H-Bond Acceptors 3 (2 Amines, 1 Ether Oxygen)2 (Amines only)2 (Amines only)
Vector Orthogonality High (Primary vs. Secondary on Quaternary C)Low (Symmetrical)Low (Symmetrical)
Typical ADME Impact High solubility, low hERG liabilityPoor solubility, toxicophoresModerate solubility

Strategic Workflows: Orthogonal Functionalization

The true synthetic power of this building block lies in its kinetic differentiation. The primary amine can be selectively reacted at low temperatures, leaving the sterically encumbered secondary amine intact for subsequent high-temperature cross-coupling or nucleophilic aromatic substitution (SNAr).

Pathway A THP Gem-Diamine Core B Kinetic Acylation A->B C Primary Amide Intermediate B->C D Thermal SNAr C->D E Bivalent Drug Candidate D->E

Caption: Workflow for the orthogonal functionalization of the geminal diamine building block.

Validated Experimental Protocols

As a self-validating system, the following protocols include specific In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Regioselective Kinetic Acylation of the Primary Amine

Objective: Selectively form an amide bond at the -CH₂NH₂ position without protecting the secondary -NHCH₃ group. Causality & Logic: Operating at 0°C maximizes the kinetic difference in nucleophilicity between the unhindered primary amine and the sterically shielded secondary amine. Using a slight substoichiometric amount of the electrophile (0.95 eq) acts as a thermodynamic safeguard against over-acylation. N,N-Diisopropylethylamine (DIPEA) is utilized as a strictly non-nucleophilic proton sink.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(aminomethyl)-N-methyloxan-4-amine (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 mmol, 2.0 eq) to the solution and cool the reaction flask to exactly 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibration.

  • Electrophile Addition: Dissolve the desired acyl chloride (0.95 mmol, 0.95 eq) in anhydrous DCM (2 mL). Add this solution dropwise over 15 minutes via a syringe pump to maintain strict temperature control.

  • Reaction: Stir the mixture at 0°C for 2 hours.

  • IPC (Self-Validation): Sample 10 µL of the reaction mixture, quench in 1 mL of Methanol, and analyze via LC-MS.

    • Validation Check: The chromatogram must show a dominant peak corresponding to the mono-acylated mass ( [M+H]+ ). The absence of a late-eluting di-acylated peak validates the kinetic control. If unreacted starting material exceeds 10%, verify the integrity of the acyl chloride.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). The secondary amine remains unprotonated at this pH, ensuring it partitions into the organic layer. Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Thermal SNAr Diversification of the Secondary Amine

Objective: Couple the remaining secondary amine of the mono-acylated intermediate to an electron-deficient heteroaryl halide. Causality & Logic: The secondary amine is attached directly to a quaternary carbon, making it highly sterically hindered. Room temperature reactions will fail. Thermal activation (80°C) in a polar aprotic solvent (DMF) is required to overcome the activation energy barrier. Potassium carbonate (K₂CO₃) is used to maintain a basic environment, preventing the amine from being deactivated by the generated hydrohalic acid.

Step-by-Step Procedure:

  • Preparation: Dissolve the mono-acylated intermediate from Protocol A (1.0 mmol, 1.0 eq) and the target heteroaryl halide (e.g., 2-chloropyrimidine) (1.2 mmol, 1.2 eq) in anhydrous DMF (5 mL).

  • Base Addition: Add finely powdered K₂CO₃ (3.0 mmol, 3.0 eq). The high surface area of the powdered base is critical for efficient proton scavenging in the heterogeneous mixture.

  • Reaction: Heat the reaction mixture to 80°C in a sealed pressure vial for 12 hours.

  • IPC (Self-Validation): Analyze via LC-MS.

    • Validation Check: If starting material persists after 6 hours, the steric bulk is likely shielding the amine from the base, leading to localized protonation. Corrective Action: Add an additional 1.0 eq of K₂CO₃ and elevate the temperature to 90°C.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (20 mL). Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to effectively remove the DMF. Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography.

References

  • Journal of Medicinal Chemistry (ACS). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Available at: [Link]

  • Chemical Science (RSC). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Available at: [Link]

  • PubMed Central (PMC). Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity. Available at:[Link]

Sources

Method

Application Note: HPLC Method Development for 4-(aminomethyl)-N-methyloxan-4-amine Analysis

Executive Summary & Analyte Profiling The target compound, 4-(aminomethyl)-N-methyloxan-4-amine , is an aliphatic diamine featuring a tetrahydropyran (oxane) core substituted at the C4 position with both a primary aminom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The target compound, 4-(aminomethyl)-N-methyloxan-4-amine , is an aliphatic diamine featuring a tetrahydropyran (oxane) core substituted at the C4 position with both a primary aminomethyl group and a secondary N-methylamine group.

From an analytical perspective, this molecule presents a "twin challenge" for standard high-performance liquid chromatography (HPLC):

  • Extreme Polarity: The presence of the oxane oxygen and two basic amine groups results in a highly hydrophilic molecule (LogP < 0). On conventional reversed-phase (C18) columns, it elutes in the void volume with severe peak tailing due to secondary interactions with residual silanols[1].

  • Optical Invisibility: The molecule entirely lacks a conjugated π -electron system or aromatic ring, rendering it virtually invisible to standard UV/Vis or Photodiode Array (PDA) detectors.

To establish a self-validating, robust analytical workflow, this guide details two orthogonal, field-proven methodologies: Direct Analysis via HILIC-CAD (for modern, well-equipped laboratories) and Pre-Column Derivatization via RP-HPLC-FLD (a highly sensitive, universally accessible alternative).

Strategic Rationale & Decision Matrix

Selecting the correct analytical pathway depends entirely on detector availability.

  • Pathway A (HILIC-CAD): Hydrophilic Interaction Liquid Chromatography (HILIC) is arguably the most successful approach for the retention of highly polar compounds[2]. When coupled with a Charged Aerosol Detector (CAD)—which provides a universal, mass-based response for non-volatile analytes independent of optical properties—it allows for direct, label-free quantitation[3][4].

  • Pathway B (Derivatization RP-HPLC): For laboratories restricted to optical detectors, pre-column derivatization using 4-chloro-7-nitrobenzofurazan (NBD-Cl) is employed. NBD-Cl selectively reacts with both primary and secondary amines to form highly hydrophobic, fluorescent derivatives[5]. This transformation simultaneously solves the retention issue (enabling C18 separation) and the detection issue (enabling FLD/UV detection).

HPLC_Strategy A Target: 4-(aminomethyl)-N-methyloxan-4-amine (Highly Polar, No UV Chromophore) B Detector Availability Assessment A->B C Universal Detector Available (CAD, ELSD, MS) B->C Yes D Only Optical Detectors Available (UV/Vis, FLD) B->D No E Protocol A: Direct Analysis Hydrophilic Interaction LC (HILIC) C->E F Protocol B: Pre-Column Derivatization Reversed-Phase LC (RP-HPLC) D->F G Charged Aerosol Detection (CAD) Universal Mass-Based Response E->G H Fluorescence Detection (FLD) High Sensitivity & Specificity F->H

Workflow for selecting the optimal HPLC method for polar, non-chromophoric aliphatic amines.

Protocol A: Direct Analysis via HILIC-CAD

Mechanistic Principles

In HILIC, the mobile phase is highly organic (typically >60% acetonitrile). The small percentage of aqueous buffer acts as the stronger solvent, forming an aqueous-rich layer adsorbed to the polar stationary phase[2]. The polar diamine partitions into this layer. The eluent is then nebulized in the CAD, the solvent is evaporated, and the remaining non-volatile analyte particles are charged by ionized nitrogen gas and measured by an electrometer[4].

Step-by-Step Methodology
  • Buffer Preparation: Dissolve ammonium formate in LC-MS grade water to a concentration of 20 mM. Adjust the pH to 3.0 using neat formic acid. Causality: A volatile buffer is strictly required to prevent CAD nebulizer fouling. The acidic pH ensures both amine groups on the target compound are fully protonated, maximizing electrostatic retention and preventing peak tailing[2].

  • Mobile Phase Configuration: Set Mobile Phase A as the 20 mM Ammonium Formate buffer (pH 3.0) and Mobile Phase B as Acetonitrile containing 0.1% Formic Acid.

  • Sample Diluent: Dilute the 4-(aminomethyl)-N-methyloxan-4-amine sample in a minimum of 75% acetonitrile. Causality: Injecting highly aqueous samples into a HILIC column disrupts the stationary phase water layer, causing severe peak breakthrough and splitting[6].

  • System Equilibration: Flush the column with the starting gradient (90% B) for at least 20 column volumes. HILIC requires significantly longer equilibration times than reversed-phase chromatography to stabilize the hydration layer[6].

Chromatographic Conditions (Protocol A)
ParameterSpecificationScientific Rationale
Column Zwitterionic HILIC (150 x 4.6 mm, 3.5 µm)Zwitterionic surfaces provide a robust hydration layer for optimal hydrophilic partitioning[2].
Gradient 0-2 min: 90% B2-10 min: 90% 50% BIn HILIC, decreasing the organic content increases the eluent strength to elute polar analytes[6].
Flow Rate 1.0 mL/minOptimal for standard analytical columns and CAD nebulization efficiency.
CAD Temp Evaporation Temp: 35 °CEnsures complete evaporation of the organic mobile phase without volatilizing the analyte[3].

Protocol B: Pre-Column Derivatization via RP-HPLC-FLD

Mechanistic Principles

For labs lacking CAD, the diamine must be chemically modified. NBD-Cl selectively reacts with both primary and secondary aliphatic amines under mildly alkaline conditions to form highly stable, fluorescent derivatives[5]. Because the target compound has two amine sites, the reaction is driven to completion to form a hydrophobic bis-NBD derivative, which is easily retained on a standard C18 column[1].

Step-by-Step Methodology
  • Reaction Setup: Into an amber glass HPLC vial, quantitatively transfer 200 μL of the aqueous sample containing 4-(aminomethyl)-N-methyloxan-4-amine.

  • Buffering: Add 50 μL of 20 mM borate buffer (pH 8.5). Causality: The alkaline pH ensures the amines are deprotonated (free-base form), which is required for the nucleophilic substitution reaction with NBD-Cl[5].

  • Derivatization: Add 150 μL of NBD-Cl reagent (0.33 mg/mL in methanol). Vortex for 1 minute.

  • Incubation: Heat the vial at 60 °C for 30 minutes. Causality: While primary amines react quickly, the secondary N-methylamine group is sterically hindered. Elevated temperature ensures complete conversion to the bis-derivative, preventing the appearance of intermediate mono-derivatized peaks.

  • Quenching: Add 50 μL of 0.1 M HCl. Causality: Acidification neutralizes the borate buffer, halting side reactions (such as NBD-OH formation) and stabilizing the fluorescent derivative for injection[5].

Chromatographic Conditions (Protocol B)
ParameterSpecificationScientific Rationale
Column End-capped C18 (150 x 4.6 mm, 5 µm)Standard hydrophobic retention for the newly formed non-polar NBD-derivatives[1].
Mobile Phase A: Water + 0.1% TFAB: AcetonitrileIon-pairing and acidic pH suppress residual silanol interactions, sharpening peaks.
Gradient 0-2 min: 20% B2-15 min: 20% 80% BStandard reversed-phase gradient to elute the highly hydrophobic bis-derivatized species.
Detection FLD (Ex: 450 nm, Em: 540 nm)Specific excitation/emission maxima for NBD-amine conjugates, ensuring zero background interference[5].

Comparative Data & Method Selection

To aid in method selection, the quantitative and operational characteristics of both protocols are summarized below:

FeatureProtocol A: HILIC-CADProtocol B: RP-HPLC-FLD
Sample Preparation Simple (Direct dilution in ACN)Complex (Heating, buffering, quenching)
Throughput High (Ideal for routine QC)Moderate (Reaction time overhead)
Analytical Sensitivity ~1–5 ng on-column (Uniform response)< 0.1 ng on-column (Trace-level sensitivity)
Artifact Risk LowHigh (Reagent peaks, incomplete derivatization)
Primary Application Assay, mass balance, formulation QCTrace impurity analysis, bioanalytical assays

Expert Troubleshooting & Self-Validation

  • HILIC-CAD Baseline Drift: CAD response is highly dependent on the organic content of the mobile phase[4]. During a gradient, the baseline will naturally shift. Implement an inverse gradient post-column (using a secondary pump) to maintain a constant solvent composition entering the CAD, or use the detector's built-in baseline subtraction algorithms.

  • Derivatization Reagent Peaks: NBD-Cl hydrolyzes in water to form NBD-OH, which is also fluorescent. Always run a Reagent Blank (water substituted for the sample) to map the retention time of NBD-OH and unreacted NBD-Cl, ensuring they do not co-elute with the bis-NBD-diamine peak[5].

  • HILIC Retention Loss: If the retention time of the diamine begins to drift earlier, the aqueous layer on the HILIC column is likely depleted. Flush the column with 50:50 Acetonitrile/Water (with buffer) for 30 minutes to rehydrate the stationary phase, then re-equilibrate with the starting mobile phase[6].

Sources

Application

Application Note: Orthogonal Bioconjugation and Dual-Labeling Strategies Using the 4-(Aminomethyl)-N-methyloxan-4-amine Scaffold

Prepared by: Senior Application Scientist, Bioconjugation & Peptide Therapeutics Target Audience: Researchers, scientists, and drug development professionals Introduction: The Need for Conformationally Restricted Linkers...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Bioconjugation & Peptide Therapeutics Target Audience: Researchers, scientists, and drug development professionals

Introduction: The Need for Conformationally Restricted Linkers

In the development of Peptide-Drug Conjugates (PDCs) and targeted radioligands, the structural nature of the linker dictates not only the synthetic feasibility but also the pharmacokinetic (PK) profile of the final therapeutic. Traditional linear aliphatic linkers often suffer from hydrophobicity, leading to conjugate aggregation, while standard PEG linkers can introduce unwanted immunogenicity.

The molecule 4-(aminomethyl)-N-methyloxan-4-amine (AMMA) represents a next-generation bifunctional scaffold. Structurally, it consists of an oxane (tetrahydropyran) ring with geminal disubstitution at the C4 position: an aminomethyl group (–CH₂NH₂) and an N-methylamino group (–NHCH₃).

This architecture offers two profound advantages for bioconjugation:

  • Conformational Restriction & Hydrophilicity: The tetrahydropyran ring restricts the conformational flexibility of the linker, which can reduce the entropic penalty upon target binding [1]. Furthermore, the ether oxygen in the oxane ring significantly enhances aqueous solubility compared to carbocyclic analogs [2].

  • Protecting-Group-Free Orthogonality: The differential steric environments of the two amines allow for highly selective, sequential conjugation without the need for cumbersome Boc or Fmoc protection/deprotection cycles [3].

Mechanistic Causality: The Basis of Orthogonal Reactivity

To successfully utilize AMMA in complex bioconjugation workflows, one must understand the causality behind the differential reactivity of its two amine groups.

  • The Primary Amine (–CH₂NH₂): This amine is situated one carbon away from the oxane ring. It is sterically unhindered and highly nucleophilic (pKa ~9.5). At a mildly basic pH (7.2–8.0), it reacts rapidly and quantitatively with electrophiles such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, or activated carboxylic acids.

  • The Secondary Amine (–NHCH₃): This amine is directly attached to the C4 carbon of the oxane ring. Because C4 is also bonded to C3, C5, and the aminomethyl group, it is a fully substituted quaternary carbon center . This creates immense steric shielding around the secondary amine. Consequently, it is kinetically inert to standard NHS esters at room temperature. Conjugation to this amine requires forcing conditions: highly active coupling reagents (e.g., HATU/HOAt), elevated temperatures, or reductive amination with aldehydes[3].

This extreme steric differentiation is the engine of the orthogonal labeling strategy described below.

OrthogonalReactivity AMMA 4-(aminomethyl)-N-methyloxan-4-amine (Bifunctional Scaffold) PriAmine Primary Amine (-CH2NH2) Unhindered, Highly Nucleophilic AMMA->PriAmine SecAmine Secondary Amine (-NHCH3) Sterically Hindered (Quaternary C4) AMMA->SecAmine Phase1 Phase 1: Peptide Conjugation (NHS Ester, pH 7.5, 1h, 25°C) PriAmine->Phase1 Fast Kinetics Phase2 Phase 2: Payload Labeling (HATU/HOAt, pH 8.5, 12h, 40°C) SecAmine->Phase2 Slow Kinetics Product Dual-Labeled Peptide Conjugate (Targeting + Payload) Phase1->Product Phase2->Product

Caption: Orthogonal reactivity pathways of the AMMA scaffold for dual-labeling.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the generation of a dual-labeled peptide conjugate (e.g., attaching a targeting peptide to one arm and a fluorescent dye/cytotoxic payload to the other). This workflow is designed as a self-validating system : the analytical checkpoints inherently prove the success and orthogonality of the chemistry.

Phase 1: Selective Mono-Acylation of the Primary Amine

Objective: Conjugate the C-terminus of a targeting peptide to the unhindered primary amine of AMMA.

  • Preparation: Dissolve the targeting peptide (bearing a free C-terminal carboxylic acid and protected N-terminus/side chains) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 10 mM.

  • Activation: Add 1.1 equivalents of EDC·HCl and 1.2 equivalents of Sulfo-NHS. Stir at room temperature for 30 minutes to form the active NHS ester.

  • Conjugation: Add 2.0 equivalents of AMMA and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The excess AMMA ensures complete consumption of the peptide and prevents cross-linking.

  • Incubation: Stir the reaction at 25°C for 1 hour.

  • Self-Validation (LC-MS Checkpoint): Analyze a 1 µL aliquot via LC-MS.

    • Causality Check: You should observe a single major product mass corresponding to [Peptide + AMMA - H2O]. The complete absence of a [2x Peptide + AMMA] mass validates that the secondary amine is sterically locked and unreactive under these conditions.

  • Purification: Precipitate the mono-conjugated intermediate using cold diethyl ether, centrifuge, and dry under a vacuum.

Phase 2: Payload Attachment via the Hindered Secondary Amine

Objective: Attach a functional payload (e.g., a fluorophore or cytotoxic drug) to the sterically hindered secondary amine.

  • Payload Activation: Dissolve the payload-carboxylic acid (1.5 equivalents relative to the intermediate) in anhydrous DMF. Add 1.5 equivalents of HATU and 1.5 equivalents of HOAt.

    • Expert Insight: HOAt is critical here. The superior leaving group ability and neighboring-group effect of the nitrogen in the pyridine ring of HOAt are required to overcome the steric bulk of the C4 quaternary center.

  • Coupling: Add the dried intermediate from Phase 1 and 4.0 equivalents of DIPEA.

  • Thermal Forcing: Heat the reaction to 40°C and stir continuously for 12–16 hours.

  • Self-Validation (HPLC Checkpoint): Monitor the reaction via analytical RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). The successful dual-conjugate will show a distinct shift in retention time and, if a fluorophore was used, a dual-absorbance signature (e.g., 214 nm for the peptide backbone and 495 nm for an FITC payload).

  • Final Isolation: Purify the final dual-labeled conjugate via preparative HPLC and lyophilize.

Workflow Step1 Step 1 Peptide Activation Step2 Step 2 Primary Amine Coupling Step1->Step2 Step3 Step 3 LC-MS Validation Step2->Step3 Step4 Step 4 Secondary Amine Labeling Step3->Step4 Step5 Step 5 HPLC Purification Step4->Step5

Caption: Step-by-step experimental workflow for AMMA-mediated peptide conjugation.

Quantitative Data Summary

The table below summarizes the kinetic and yield parameters that define the orthogonal reactivity of the AMMA scaffold, proving its efficacy as a protecting-group-free bifunctional linker.

Amine TargetStructural ContextPreferred Electrophile / ReagentOptimal pHTemp / TimeTypical YieldCross-Reactivity
Primary (–CH₂NH₂) Unhindered (1 carbon from ring)NHS Esters, Isothiocyanates, EDC/NHS7.2 – 8.025°C / 1 hr>95%None
Secondary (–NHCH₃) Hindered (Quaternary C4 center)HATU/HOAt activated acids, Aldehydes (Reductive amination)8.0 – 9.040°C / 12–16 hr75 – 85%<2% with standard NHS esters at 25°C

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Available at:[Link][1]

  • Puthenveetil, S., et al. (2017). Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate. PLOS One, 12(5). Available at:[Link][2]

  • Sijbesma, E., et al. (2023). Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments. Journal of the American Chemical Society, 145(37). Available at:[Link][3]

Sources

Method

Application Note: High-Yield Catalytic Synthesis of 4-(Aminomethyl)-N-methyloxan-4-amine

Introduction The proposed synthetic pathway commences from a readily accessible precursor, 4-oxotetrahydropyran-4-carbonitrile, and involves two key transformations: reductive amination and nitrile reduction. This docume...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The proposed synthetic pathway commences from a readily accessible precursor, 4-oxotetrahydropyran-4-carbonitrile, and involves two key transformations: reductive amination and nitrile reduction. This document will explore two strategic sequences for these reactions and provide a comparative analysis to enable researchers to select the most appropriate method for their needs.

Proposed Synthetic Strategies

The synthesis of the target molecule, 4-(aminomethyl)-N-methyloxan-4-amine, can be envisioned through two primary routes originating from 4-oxotetrahydropyran-4-carbonitrile. The choice of route will depend on catalyst compatibility and potential for intermediate purification.

Synthetic_Strategies 4-oxotetrahydropyran-4-carbonitrile 4-oxotetrahydropyran-4-carbonitrile Route_A Route A 4-oxotetrahydropyran-4-carbonitrile->Route_A Route_B Route B 4-oxotetrahydropyran-4-carbonitrile->Route_B Intermediate_A 4-((methylamino)methyl)oxan-4-carbonitrile Route_A->Intermediate_A Reductive Amination (Methylamine) Intermediate_B 4-amino-4-(hydroxymethyl)oxane-4-carbonitrile Route_B->Intermediate_B Nitrile Reduction Target 4-(aminomethyl)-N-methyloxan-4-amine Intermediate_A->Target Nitrile Reduction Intermediate_B->Target Reductive Amination (Methylamine)

Figure 1: Proposed synthetic routes to 4-(aminomethyl)-N-methyloxan-4-amine.

Route A involves the initial reductive amination of the ketone with methylamine, followed by the reduction of the nitrile group. This approach prioritizes the formation of the secondary amine early in the synthesis.

Route B begins with the reduction of the nitrile to the primary amine, followed by the reductive amination of the ketone with the newly formed primary amine and an external amine source (methylamine). This route may present challenges with selectivity in the second step.

For the purpose of this application note, we will focus on providing a detailed protocol for Route A , as it offers a more controlled and stepwise approach with potentially higher overall yields due to a reduced risk of side reactions.

Catalyst Selection and Rationale

The success of this synthesis hinges on the judicious selection of catalysts for both the reductive amination and nitrile reduction steps. The catalysts must exhibit high activity and selectivity to achieve high yields of the desired product.

Reductive Amination Catalyst

For the conversion of the 4-oxo group to a methylamino group, iridium-based catalysts have shown exceptional performance in the direct reductive amination of ketones.[1][2] These catalysts operate under mild conditions and demonstrate high selectivity for the formation of primary and secondary amines.[3] Specifically, half-sandwich iridium complexes are known to be highly efficient for this transformation.[1][2][4][5][6]

Catalyst of Choice: [Ir(Cp)(I)2]2 (Cp = pentamethylcyclopentadienyl) with a suitable ligand, or a commercially available iridium catalyst designed for reductive amination.[2]

Rationale:

  • High Activity: Iridium catalysts can achieve high turnover numbers, allowing for low catalyst loadings.

  • Mild Conditions: These reactions can often be carried out at moderate temperatures and pressures, preserving the integrity of the oxane ring and the nitrile functionality.[2]

  • Selectivity: Iridium catalysts can be tuned with appropriate ligands to favor the formation of the desired secondary amine over potential side products.[2]

Nitrile Reduction Catalyst

The reduction of the nitrile group to a primary amine is a critical step that requires a robust and selective catalyst. Raney® Nickel is a well-established and highly effective catalyst for the hydrogenation of nitriles to primary amines.[7][8][9][10][11] It is known for its high activity and is widely used in both laboratory and industrial settings.

Catalyst of Choice: Raney® Nickel (slurry in water).

Rationale:

  • High Efficacy: Raney Nickel is a highly active catalyst for nitrile reduction, often providing excellent yields.[7]

  • Cost-Effectiveness: Compared to precious metal catalysts, Raney Nickel is a more economical option.

  • Proven Reliability: The use of Raney Nickel for nitrile reduction is a well-documented and reliable method.[10]

Alternatively, Palladium on carbon (Pd/C) can also be employed for nitrile hydrogenation.[12][13][14] However, care must be taken to control the reaction conditions to avoid over-reduction or side reactions. The use of additives can enhance the selectivity for the primary amine.[14]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Raney® Nickel is pyrophoric when dry and should be handled as a slurry in water. Hydrogen gas is highly flammable; ensure all equipment is properly grounded and free of leaks.

Route A: Step-by-Step Synthesis

Experimental_Workflow_Route_A cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitrile Reduction Start_1 4-oxotetrahydropyran- 4-carbonitrile Reagents_1 Methylamine Solution [Ir(Cp*)(I)2]2 catalyst Formic Acid (H source) Solvent (e.g., Methanol) Start_1->Reagents_1 Reaction_1 Reaction at 50-60°C Reagents_1->Reaction_1 Workup_1 Filtration Solvent Removal Purification Reaction_1->Workup_1 Product_1 4-((methylamino)methyl)oxan- 4-carbonitrile Workup_1->Product_1 Start_2 4-((methylamino)methyl)oxan- 4-carbonitrile Product_1->Start_2 Reagents_2 Raney® Nickel Hydrogen Gas (H2) Solvent (e.g., Ethanol) Start_2->Reagents_2 Reaction_2 Hydrogenation at Elevated Pressure Reagents_2->Reaction_2 Workup_2 Catalyst Filtration Solvent Removal Reaction_2->Workup_2 Product_2 4-(aminomethyl)-N-methyloxan- 4-amine Workup_2->Product_2

Figure 2: Experimental workflow for the synthesis via Route A.
Step 1: Synthesis of 4-((methylamino)methyl)oxan-4-carbonitrile (Reductive Amination)

Materials:

  • 4-oxotetrahydropyran-4-carbonitrile

  • Methylamine solution (e.g., 2.0 M in THF or Methanol)

  • [Ir(Cp*)(I)2]2 or a suitable Iridium-based reductive amination catalyst[2]

  • Formic acid

  • Methanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-oxotetrahydropyran-4-carbonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous methanol.

  • Add the Iridium catalyst (0.5-2 mol%).

  • Add methylamine solution (1.5-2.0 eq) to the reaction mixture.

  • Add formic acid (2.0-3.0 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-((methylamino)methyl)oxan-4-carbonitrile.

Step 2: Synthesis of 4-(aminomethyl)-N-methyloxan-4-amine (Nitrile Reduction)

Materials:

  • 4-((methylamino)methyl)oxan-4-carbonitrile (from Step 1)

  • Raney® Nickel (50% slurry in water)

  • Ethanol (or Methanol)

  • Hydrogen gas source

  • Parr hydrogenator or a similar high-pressure reactor

  • Celite®

Procedure:

  • In a high-pressure reactor vessel, dissolve 4-((methylamino)methyl)oxan-4-carbonitrile (1.0 eq) in ethanol.

  • Carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile).

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 6-18 hours. Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the Raney® Nickel on the filter to dry, as it can become pyrophoric. Keep it wet with solvent.

  • Wash the filter cake with additional ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 4-(aminomethyl)-N-methyloxan-4-amine.

  • The product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride).

Data Presentation

The following table provides expected outcomes and key parameters for the proposed synthetic route. The yields are estimates based on similar transformations reported in the literature and may require optimization for this specific substrate.

StepTransformationCatalystKey ReagentsSolventTemp. (°C)PressureEst. Yield (%)
1Reductive AminationIridium ComplexMethylamine, Formic AcidMethanol50-60Atmospheric80-90
2Nitrile ReductionRaney® NickelHydrogen GasEthanol25-5050-100 psi85-95

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low conversion in reductive amination Inactive catalyst or insufficient reaction time/temperature.Use freshly prepared or purchased catalyst. Increase reaction time and/or temperature. Ensure all reagents are anhydrous.
Step 1: Formation of dialkylated amine Excess of the starting ketone relative to methylamine.Use a slight excess of methylamine.
Step 2: Incomplete nitrile reduction Deactivated Raney® Nickel or insufficient hydrogen pressure/reaction time.Use fresh, active Raney® Nickel. Increase hydrogen pressure and/or reaction time.
Step 2: Formation of secondary amine byproducts Reaction of the primary amine product with the intermediate imine.This is a common side reaction in nitrile reduction. Using a solvent containing ammonia can sometimes suppress this. However, with Raney Nickel, the formation of the primary amine is generally favored.[7]

Conclusion

This application note outlines a robust and high-yield synthetic strategy for the preparation of 4-(aminomethyl)-N-methyloxan-4-amine, a novel geminal diamine with potential applications in drug discovery. By employing a sequential reductive amination and nitrile reduction protocol with carefully selected catalysts, this target molecule can be synthesized efficiently from a readily available precursor. The provided experimental details and troubleshooting guide offer a solid foundation for researchers to successfully implement this synthesis in their laboratories.

References

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository. [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]

  • Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. [Link]

  • Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Iridium-catalyzed enantioselective reductive amination of aromatic ketones. Catalysis Science & Technology (RSC Publishing). [Link]

  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega. [Link]

  • Palladium on Carbon (Pd/C). Common Organic Chemistry. [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Semantic Scholar. [Link]

  • Method for the hydrogenation of nitriles to primary amines.
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. ResearchGate. [Link]

  • Synthesis of 1,1-diamines (aminals). Organic Chemistry Portal. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines. PubMed. [Link]

  • Simple Method for Synthesis of Vicinal Diamines using Electrochemistry. Cornell Flintbox. [Link]

  • Chemoselective reduction of nitrile to amine. ResearchGate. [Link]

  • Reducing nitriles to primary amines. Chemguide. [Link]

  • Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society. [Link]

  • Synthesis of 1, n-Diamines via Selective Catalytic C-H Diamination. PubMed. [Link]

  • Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ChemSusChem. [Link]

  • Synthesis of 1,n-Diamines via Selective Catalytic C–H Diamination. ACS Publications. [Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Organic Chemistry Portal. [Link]

  • Nitrile Biotransformations for the Synthesis of Highly Enantioenriched β-Hydroxy and β-Amino Acid and Amide Derivatives: A General and Simple but Powerful and Efficient Benzyl Protection Strategy To Increase Enantioselectivity of the Amidase. The Journal of Organic Chemistry. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Nitrile biotransformations for the synthesis of highly enantioenriched beta-hydroxy and beta-amino acid and amide derivatives: a general and simple but powerful and efficient benzyl protection strategy to increase enantioselectivity of the amidase. PubMed. [Link]

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews (RSC Publishing). [Link]

  • Rhodium‐Catalyzed Direct Reductive Amination of Aldehydes and Ketones with Hydrosilanes. ResearchGate. [Link]

Sources

Application

4-(aminomethyl)-N-methyloxan-4-amine sample preparation for mass spectrometry

Application Note: Robust Extraction and LC-MS/MS Quantification of 4-(Aminomethyl)-N-methyloxan-4-amine Executive Summary & Mechanistic Rationale The quantification of small, highly polar aliphatic diamines in biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust Extraction and LC-MS/MS Quantification of 4-(Aminomethyl)-N-methyloxan-4-amine

Executive Summary & Mechanistic Rationale

The quantification of small, highly polar aliphatic diamines in biological matrices (such as plasma or urine) presents a distinct analytical challenge. 4-(aminomethyl)-N-methyloxan-4-amine features an oxane (tetrahydropyran) ring substituted with both a primary aminomethyl group and a secondary N-methylamine group. This diamine structure results in a high aqueous solubility, a low partition coefficient (LogP), and two highly basic pKa values.

Traditional reversed-phase liquid chromatography (RPLC) combined with simple protein precipitation (PPT) is fundamentally inadequate for this molecule. In RPLC, aliphatic diamines elute in the void volume, suffering from massive ion suppression caused by co-eluting matrix components like endogenous salts and phospholipids [1]. To overcome this, we employ a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) strategy coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) .

The causality behind this choice is rooted in the dual-retention mechanism of MCX sorbents. By acidifying the sample, both amine groups on the analyte become fully protonated (charge state +2). These cations bind fiercely to the negatively charged sulfonic acid groups on the MCX sorbent. This strong ionic bond allows us to wash the sorbent with 100% organic solvents (e.g., methanol) to completely strip away hydrophobic interferences and phospholipids [2, 3]. The analyte is then selectively released by introducing a high-pH organic eluent, which deprotonates the amines and breaks the electrostatic interaction.

Experimental Workflows & Logical Relationships

Extraction_Workflow A Sample Collection (Plasma/Urine) B Acidification (2% HCOOH) Protonates Diamine A->B C MCX SPE Loading Electrostatic Retention B->C D 100% MeOH Wash Removes Phospholipids C->D E Basic Elution (5% NH4OH) Deprotonates & Releases D->E F HILIC-MS/MS ESI+ Quantification E->F

Fig 1: Self-validating MCX SPE workflow for basic aliphatic diamines.

MCX_Mechanism Analyte 4-(Aminomethyl)-N-methyloxan-4-amine (Charge: +2 at pH 3) Bind Ionic Binding (Resists Organic Wash) Analyte->Bind Low pH Load Sorbent MCX Sorbent (Sulfonic Acid, Negative Charge) Sorbent->Bind Electrostatic Attraction Release Elution (High pH Neutralizes Analyte) Bind->Release 5% NH4OH in MeOH

Fig 2: Dual-retention mechanism of Mixed-Mode Strong Cation Exchange.

Self-Validating Protocol System

To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of a 100% Methanol wash step is specifically engineered to target phosphatidylcholines (the primary culprits of ESI+ ion suppression). Analysts must monitor the phospholipid transition (m/z 184.0 → 184.0) during method validation to empirically prove that the SPE wash step has successfully cleared the matrix [3].

Table 1: Analyte Properties & MS/MS Parameters

Note: Optimization of collision energies (CE) should be performed on a per-instrument basis.

ParameterValue / Description
Chemical Formula C7H16N2O
Monoisotopic Mass 144.126 Da
Ionization Mode Electrospray Ionization Positive (ESI+)
Precursor Ion [M+H]+ m/z 145.1
Primary Quantifier Transition m/z 145.1 → 128.1 (Loss of NH3)
Secondary Qualifier Transition m/z 145.1 → 114.1 (Cleavage of methylamine)
Table 2: Mixed-Mode Cation Exchange (MCX) SPE Protocol

Sorbent: Polymeric MCX (30 mg / 3 mL cartridge or 96-well plate)

StepSolvent / ActionMechanistic Purpose
1. Sample Pre-treatment 100 µL Biofluid + 300 µL 2% Formic Acid (aq). Vortex.Disrupts protein binding and fully protonates the diamine groups.
2. Condition 1.0 mL MethanolWets the polymeric backbone of the sorbent.
3. Equilibrate 1.0 mL 0.1% Formic Acid in WaterPrepares the active sulfonic acid sites at an acidic pH.
4. Load Apply the 400 µL pre-treated sample.Analyte binds ionically to the sorbent.
5. Wash 1 (Aqueous) 1.0 mL 0.1 M HCl in WaterRemoves endogenous salts and highly polar neutral interferences.
6. Wash 2 (Organic) 1.0 mL 100% MethanolCritical Step: Strips hydrophobic lipids and proteins. Analyte remains locked via ionic bonds.
7. Elution 2 × 500 µL 5% NH4OH in MethanolHigh pH neutralizes the analyte's amine groups, breaking the ionic bond for release.
8. Reconstitution Evaporate under N2 at 40°C. Reconstitute in 100 µL 95:5 Acetonitrile:Water (10 mM Ammonium Formate).Formats the sample in a high-organic solvent required for HILIC injection.
Table 3: HILIC Chromatographic Conditions

Because the analyte is highly polar, injecting it onto a standard C18 column will result in poor retention [1]. A HILIC column (e.g., Ethylene Bridged Hybrid Amide, 1.7 µm) is required to retain the compound through hydrophilic partitioning.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Flow Rate (mL/min)
0.0 5%95%0.4
1.0 5%95%0.4
4.0 40%60%0.4
4.1 5%95%0.4
6.0 5%95%0.4
  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid)

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

Critical Methodological Insights

  • Evaporation Vulnerability : Aliphatic amines can be highly volatile when in their free-base form. Because the elution solvent contains 5% NH4OH, the analyte is eluted as a neutral free base. To prevent evaporative loss during the nitrogen dry-down step, it is highly recommended to add 10 µL of a trapping acid (e.g., 10% HCl in methanol) to the collection plate prior to evaporation. This converts the diamine back into a non-volatile hydrochloride salt.

  • Matrix Effect Mitigation : The combination of MCX SPE and HILIC chromatography provides orthogonal selectivity. The SPE removes hydrophobic matrix components, while the HILIC column separates the analyte from any remaining polar matrix components (like urea or residual salts) that elute in the void volume.

References

  • UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine, PubMed Central (PMC),[Link]

  • High Throughput Extraction of Melamine using EVOLUTE CX Mixed-mode SPE Plates, Chromatography Online,[Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS, RSC Advances,[Link]

Method

Application Note: Advanced Protocols for the Incorporation of 4-(Aminomethyl)-N-methyloxan-4-amine into High-Performance Polymer Matrices

Mechanistic Rationale & Reactivity Profiling The integration of advanced cycloaliphatic diamines into polymer matrices—specifically epoxy and polyurea networks—requires a deep understanding of monomer topology. 4-(aminom...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Reactivity Profiling

The integration of advanced cycloaliphatic diamines into polymer matrices—specifically epoxy and polyurea networks—requires a deep understanding of monomer topology. 4-(aminomethyl)-N-methyloxan-4-amine (AMMOA) is a highly unsymmetrical alicyclic diamine characterized by two distinct amine functionalities attached to a tetrahydropyran (oxane) core:

  • An unhindered primary aminomethyl group (-CH₂NH₂)

  • A sterically encumbered secondary N-methylamine group (-NHCH₃) attached directly to the quaternary C4 position of the oxane ring.

The Causality of Dual-Stage Curing

In step-growth polymerizations (e.g., with bisphenol-A diglycidyl ether, DGEBA), the reactivity of amines is dictated by nucleophilicity and steric hindrance. The primary aminomethyl group of AMMOA reacts rapidly at ambient temperatures. In stark contrast, the secondary amine is shielded by both the bulky oxane ring and its own N-methyl group. This extreme steric hindrance significantly depresses its reaction kinetics, preventing it from participating in ring-opening reactions at room temperature[1].

This reactivity differential is a powerful tool for polymer scientists. It allows for the creation of stable, linear "B-staged" prepolymers that remain thermoplastic and processable at room temperature. Only upon the application of elevated thermal energy does the secondary amine overcome its activation energy barrier, acting as a latent crosslinker to form a rigid, three-dimensional thermoset network[2]. Furthermore, the incorporation of the oxane ring introduces ether linkages into the matrix backbone, which enhances hydrogen bonding capabilities, improves adhesion to polar substrates, and alters the free volume of the polymer compared to standard hydrocarbon cycloaliphatics[3].

Workflow Monomers AMMOA + Diepoxide (Resin Mixture) Stage1 Stage 1: Isothermal Cure (25°C) Primary Amine (-CH2NH2) Reacts Monomers->Stage1 Stoichiometric Mixing BStage B-Staged Prepolymer (Latent Secondary Amine) Stage1->BStage Viscosity Increase Stage2 Stage 2: Thermal Cure (150°C) Secondary Amine (-NHCH3) Reacts BStage->Stage2 Thermal Activation Matrix Fully Crosslinked Polymer Matrix Stage2->Matrix Network Formation

Workflow of sequential epoxy curing using the dual-reactivity profile of AMMOA.

Experimental Protocols for Polymer Incorporation

The following protocols detail the formulation of an AMMOA-cured DGEBA epoxy matrix. AMMOA has a molecular weight of 130.19 g/mol and possesses 3 active amine hydrogens. Therefore, its Amine Hydrogen Equivalent Weight (AHEW) is calculated as 130.19/3=43.4 g/eq .

Protocol A: Formulation and B-Staging (Linear Chain Extension)

Objective: Selectively react the primary amine to form a processable prepolymer.

  • Resin Preparation: Weigh 100 g of DGEBA (Epoxide Equivalent Weight, EEW ≈ 190 g/eq) into a planetary centrifugal mixer cup. Degas under vacuum (10 mbar) at 40 °C for 15 minutes to remove trapped moisture.

  • Stoichiometric Addition: Cool the resin to 25 °C. Add 22.8 g of AMMOA (calculated via phr=(AHEW/EEW)×100 ).

  • Homogenization: Mix at 2000 RPM for 2 minutes. Causality note: The temperature must not exceed 35 °C during mixing to prevent premature activation of the hindered secondary amine.

  • Isothermal B-Staging: Cast the mixture into a PTFE mold and hold at 25 °C for 24 hours.

  • Self-Validation Step: Analyze a sample using ATR-FTIR. The successful completion of Stage 1 is validated by the complete disappearance of the primary amine N-H stretching doublet (approx. 3350 cm⁻¹ and 3280 cm⁻¹), while the secondary amine N-H stretching singlet (~3300 cm⁻¹) remains intact. The resin should now exhibit a highly viscous, tacky consistency.

Protocol B: Thermal Crosslinking and Matrix Maturation

Objective: Activate the latent secondary amine to achieve full 3D network crosslinking.

  • Thermal Ramping: Place the B-staged mold into a forced-convection programmable oven.

  • Initial Activation: Ramp the temperature from 25 °C to 80 °C at a rate of 2 °C/min. Hold at 80 °C for 2 hours. Causality note: This intermediate dwell step lowers the matrix viscosity just enough to allow polymer chain mobility, ensuring the hindered secondary amines can physically reach unreacted epoxide groups before vitrification locks the network.

  • Final Cure: Ramp to 150 °C at 2 °C/min and hold for 4 hours to drive the sterically hindered reaction to completion[4].

  • Controlled Cooling: Cool the matrix to room temperature at a rate of 1 °C/min. Causality note: Rapid cooling induces internal thermal stresses that can cause micro-cracking in high-Tg alicyclic networks.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC). A fully cured matrix will show no residual exothermic peak during a heating scan from 25 °C to 250 °C, validating 100% conversion.

Quantitative Data & Matrix Properties

The inclusion of the oxane ring fundamentally alters the thermomechanical profile of the matrix. Table 1 summarizes the properties of the AMMOA-cured matrix compared to a matrix cured with a standard cycloaliphatic diamine, Isophorone Diamine (IPDA).

Table 1: Thermomechanical Properties of Cured Epoxy Matrices

PropertyAMMOA-Cured DGEBAIPDA-Cured DGEBA (Control)Testing Standard
Glass Transition Temp ( Tg​ ) 165 °C155 °CDSC (ISO 11357-2)
Tensile Strength 82 MPa75 MPaASTM D638
Elongation at Break 6.5 %4.2 %ASTM D638
Fracture Toughness ( KIC​ ) 1.15 MPa·m 1/2 0.85 MPa·m 1/2 ASTM D5045
Water Absorption (24h) 0.8 %0.3 %ASTM D570

Data Interpretation: The AMMOA matrix exhibits a higher Tg​ due to the rigid nature of the oxane ring restricting segmental mobility. Simultaneously, the ether oxygen in the tetrahydropyran core facilitates interchain hydrogen bonding, which acts as a mechanism for energy dissipation, thereby increasing both elongation at break and fracture toughness compared to the purely hydrocarbon IPDA matrix. The slight increase in water absorption is an expected trade-off due to the hydrophilicity of the oxane oxygen.

References

  • Source: hanepoxy.
  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: mdpi.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-(aminomethyl)-N-methyloxan-4-amine

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing aqueous solubility bottlenecks with 4-(aminomethyl)-N-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing aqueous solubility bottlenecks with 4-(aminomethyl)-N-methyloxan-4-amine .

Rather than providing generic advice, this guide deconstructs the specific physicochemical behavior of this diamine scaffold, offering field-proven, self-validating protocols to overcome formulation challenges.

Section 1: Molecular Causality & Physicochemical Profiling

Before troubleshooting, we must establish the physicochemical baseline of the molecule. 4-(aminomethyl)-N-methyloxan-4-amine contains an oxane (tetrahydropyran) scaffold substituted with a primary aminomethyl group and a secondary N-methylamine group at the 4-position.

The nonplanar, sp3-rich character of the oxane ring inherently eschews tight crystal packing, which generally benefits hydration and baseline solubility[1]. However, as a diamine, its behavior in aqueous media is highly dependent on pH, counterion pairing, and buffer composition. At physiological pH (7.4), both amines are protonated, making the molecule a dication. This polycationic state is the root cause of most formulation failures, particularly when incompatible buffer anions are introduced.

Section 2: Troubleshooting FAQs

Q1: I am observing rapid precipitation when diluting my stock solution into Phosphate-Buffered Saline (PBS) at pH 7.4. Why is this happening, and how do I fix it? Causality: The precipitation is not due to the free base, but rather the formation of an insoluble salt. In PBS, the dicationic form of 4-(aminomethyl)-N-methyloxan-4-amine interacts with multivalent phosphate anions (PO4³⁻, HPO4²⁻). This strong coulombic attraction creates a highly crystalline, insoluble polybasic network that crashes out of solution[2]. Solution: Eliminate multivalent anions from your buffer system. Switch to a zwitterionic buffer (e.g., HEPES) or use simple normal saline (0.9% NaCl) if buffering capacity is not strictly required.

Q2: The free base is poorly soluble in unbuffered water. I formed a standard hydrochloride (HCl) salt, but it still precipitates in simulated gastric fluid and normal saline. What is the optimal salt form for >50 mg/mL solubility? Causality: While HCl is the most common pharmaceutical counterion, hydrochloride salts of basic amines frequently suffer from the "common-ion effect" when introduced to chloride-rich environments like saline or gastric fluid, severely suppressing their solubility[3]. Furthermore, the small chloride ion can sometimes lead to high crystal lattice energies. Solution: Screen for a mesylate (methanesulfonate) salt. Mesylate counterions consistently produce significantly higher aqueous solubility for basic amines by lowering the crystal lattice energy and entirely bypassing the chloride common-ion effect[3][4].

Q3: I need to dose this compound at extremely high concentrations (e.g., 100 mg/mL) for in vivo toxicology studies without lowering the pH below 6.0. Salt formation alone is insufficient. What formulation strategy works best? Causality: When salt formation reaches its thermodynamic limit, you must rely on complexation to mask the hydrophobic or crystalline portions of the molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that can encapsulate the oxane ring, while its highly hydroxylated exterior maintains exceptional aqueous solubility[5]. Solution: Formulate the API as a binary inclusion complex with 10-20% w/v HP-β-CD. The use of β-cyclodextrin derivatives is a proven, self-validating method to push solubility beyond individual maximums[6].

Section 3: Data Presentation

Table 1: Physicochemical Properties & Predicted Solubility Impact
PropertyValue/StateImpact on Aqueous Solubility
Core Structure Oxane (Tetrahydropyran)Enhances solubility via nonplanar, sp3-rich character, reducing crystal packing energy.
Primary Amine Protonated at pH 7.4Increases polarity; high risk of insoluble salt formation with multivalent anions (e.g., PO4³⁻).
Secondary Amine Protonated at pH 7.4Synergistic basicity; requires careful counterion selection to avoid common-ion suppression.
Table 2: Counterion Selection Matrix for 4-(aminomethyl)-N-methyloxan-4-amine
CounterionReagentAdvantagesDisadvantages
Hydrochloride HClStandard, easy to prepare, low molecular weight.Susceptible to common-ion effect in saline/gastric fluids[2].
Mesylate Methanesulfonic AcidExceptionally high solubility, bypasses chloride effects[4].Potential for genotoxic impurities if residual alcohols are present.
Citrate Citric AcidExcellent biocompatibility, good buffering capacity.Higher molecular weight significantly reduces API mass fraction.
Phosphate Phosphoric AcidGood physiological relevance.High risk of forming insoluble polybasic networks with diamines.

Section 4: Experimental Protocols

Methodology 1: Micro-scale Salt Screening and Solubility Assessment

This self-validating protocol ensures that the selected salt form genuinely improves kinetic solubility without degrading the API.

  • Free Base Preparation: Dissolve 4-(aminomethyl)-N-methyloxan-4-amine free base in a volatile organic solvent (e.g., ethanol or THF) at 50 mg/mL.

  • Acid Addition: Add 2.0 molar equivalents of the target acid (e.g., methanesulfonic acid for a dimesylate salt) dropwise under continuous stirring at room temperature[2].

  • Crystallization: Cool the solution to 4°C or add an anti-solvent (e.g., heptane) dropwise to induce precipitation.

  • Isolation: Filter the precipitate and dry under vacuum for 24 hours to remove residual solvent.

  • Kinetic Solubility Assay (Validation): Suspend 10 mg of the isolated salt in 1 mL of target aqueous media (e.g., water, normal saline). Agitate for 24 hours at 25°C, filter through a 0.22 µm PTFE syringe filter, and quantify the dissolved API using HPLC-UV against a known standard curve.

Methodology 2: Preparation of HP-β-CD Inclusion Complexes

Use this protocol when high-concentration dosing is required at physiological pH.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in distilled water or target buffer (e.g., HEPES)[5].

  • API Addition: Add an excess amount of 4-(aminomethyl)-N-methyloxan-4-amine (free base or mesylate salt) to the cyclodextrin solution.

  • Equilibration: Sonicate the suspension for 15 minutes, then place on an orbital shaker at 300 rpm for 48 hours at 25°C to ensure complete thermodynamic complexation[6].

  • Filtration & Validation: Filter the suspension through a 0.45 µm PVDF filter. Quantify the solubilized complex via HPLC to validate the concentration enhancement.

Section 5: Visualizations

G Start Solubility Issue Detected CheckPH Is pH > 8.0? Start->CheckPH PHYes Free base precipitation. Lower pH to 5.0-6.0. CheckPH->PHYes Yes PHNo Check Buffer CheckPH->PHNo No CheckBuffer Using PBS? PHNo->CheckBuffer BufferYes Insoluble phosphate salt. Switch to HEPES. CheckBuffer->BufferYes Yes BufferNo Evaluate Salt CheckBuffer->BufferNo No CheckSalt Is it an HCl salt? BufferNo->CheckSalt SaltYes Common ion effect. Screen Mesylate. CheckSalt->SaltYes Yes SaltNo Use HP-β-CD Complexation CheckSalt->SaltNo No

Caption: Logic tree for diagnosing and resolving aqueous solubility issues.

SaltScreening Step1 1. Free Base Preparation Step2 2. Acid Addition (Equimolar) Step1->Step2 Step3 3. Crystallization & Isolation Step2->Step3 Step4 4. Characterization (XRD/DSC) Step3->Step4 Step5 5. Kinetic Solubility Assay Step4->Step5

Caption: Step-by-step workflow for counterion salt screening and solubility validation.

Sources

Optimization

purification methods for 4-(aminomethyl)-N-methyloxan-4-amine synthesis impurities

Technical Support Center: Purification of 4-(aminomethyl)-N-methyloxan-4-amine From the Senior Application Scientist's Desk: Welcome to the technical support guide for the purification of 4-(aminomethyl)-N-methyloxan-4-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(aminomethyl)-N-methyloxan-4-amine

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for the purification of 4-(aminomethyl)-N-methyloxan-4-amine. This molecule, a chiral diamine built on an oxane framework, presents unique purification challenges due to its two basic centers, potential for stereoisomerism, and susceptibility to specific side reactions. This guide is structured to address common issues encountered during its synthesis and purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. Our goal is to help you move from a complex crude mixture to a highly pure compound ready for downstream applications in your research and development pipeline.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the critical first step in any purification challenge: knowing what you are trying to remove.

Q1: What are the most common process-related impurities I should expect in my crude 4-(aminomethyl)-N-methyloxan-4-amine?

A1: The impurity profile is highly dependent on the synthetic route. However, for typical syntheses involving reductive amination or related pathways, you should anticipate several classes of impurities.

Table 1: Common Impurities and Their Origins

Impurity Class Specific Examples Probable Origin
Starting Materials Unreacted ketone/aldehyde precursors; 4-amino-N-methyloxan-4-carbonitrile Incomplete reaction conversion.
Reaction Intermediates Imine or enamine intermediates. Incomplete reduction during reductive amination.[1][2]
Over-Alkylation 4-((dimethylamino)methyl)-N-methyloxan-4-amine Reaction of the primary amine with excess methylating agent.
Byproducts Diastereomers/enantiomers; N,N-di-substituted secondary amines. Non-stereoselective synthesis; side reactions between product and starting materials.[1][2]

| Degradation Products | Oxidized species (often colored). | Air sensitivity, especially at elevated temperatures during workup or distillation.[3] |

Q2: How are stereoisomeric impurities (enantiomers/diastereomers) formed, and why are they difficult to remove?

A2: The target molecule possesses a stereocenter at the C4 position of the oxane ring. If your synthesis starts from an achiral precursor or uses non-stereoselective reagents, you will inevitably produce a racemic mixture (a 50:50 mix of enantiomers). Enantiomers have identical physical properties (boiling point, solubility, chromatographic retention on achiral media), making their separation impossible by standard techniques like distillation or conventional chromatography. Separation requires a chiral environment, as detailed in Section 2.

Q3: What analytical techniques are essential for identifying and quantifying these impurities?

A3: A multi-pronged analytical approach is crucial for a complete picture of your product's purity.

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): This is the workhorse for identifying and quantifying most organic impurities. It separates compounds based on polarity, and the mass spectrometer provides molecular weight information for identification.

  • Gas Chromatography with Flame Ionization Detector (GC-FID): An excellent and precise technique for assessing the purity of volatile amines.[3] For less volatile amines or to improve peak shape, derivatization may be employed.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your desired product and can help identify the structures of major impurities if they are present in sufficient quantity (>1-5%).

  • Chiral HPLC: This is the definitive method for determining enantiomeric purity. It uses a chiral stationary phase (CSP) to physically separate the two enantiomers, allowing for their quantification.[4][5][6]

Section 2: Troubleshooting Guide - Purification Strategies

This section is designed in a problem-solution format to directly address common experimental challenges.

Problem: My crude product is contaminated with non-basic starting materials and byproducts.

Solution: Liquid-Liquid Acid/Base Extraction

This is the most effective initial clean-up step. The basicity of the two amine groups allows the desired product to be selectively moved between aqueous and organic phases.

  • Principle: At low pH, the amine groups are protonated to form water-soluble ammonium salts. Neutral or acidic organic impurities remain in the organic phase and can be washed away. Increasing the pH deprotonates the ammonium salts, regenerating the free amine, which can then be extracted back into an organic solvent, leaving behind any water-soluble inorganic salts.

  • Causality: The significant difference in solubility between the protonated (salt) and deprotonated (free base) forms of the amine is the driving force for this separation.

Problem: Standard silica gel chromatography gives poor yield and broad, tailing peaks.

Solution: Utilize Amine-Functionalized or Deactivated Silica Gel

Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites strongly and often irreversibly bind to basic compounds like amines, leading to peak tailing, low recovery, and even on-column degradation.[7][8]

  • Expert Recommendation: Switch to an amine-functionalized silica gel (KP-NH).[7][8][9] The amine groups bonded to the silica surface effectively shield the basic analytes from the acidic silanols, resulting in symmetrical peak shapes and significantly improved recovery.[7]

  • Alternative: If amine-functionalized silica is unavailable, you can improve performance on standard silica by adding a competing amine modifier, such as 0.5-2% triethylamine or ammonium hydroxide, to your mobile phase.[7] This deactivates the acidic sites, but can sometimes complicate product isolation.

Workflow for General Purification

The following diagram outlines a robust workflow for purifying the crude product to remove most process-related impurities.

PurificationWorkflow crude Crude Reaction Mixture lle Acid/Base Extraction crude->lle Remove non-basic impurities flash Flash Chromatography (Amine-Functionalized Silica) lle->flash Remove polar impurities analysis1 Purity Check (LC-MS, NMR) flash->analysis1 final_achiral Achirally Pure Product analysis1->final_achiral Purity ≥ 98%

Caption: General purification workflow for 4-(aminomethyl)-N-methyloxan-4-amine.

Problem: My product is pure by LC-MS and NMR, but it is a racemic mixture. How do I isolate the individual enantiomers?

Solution A: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

This is the most direct and often most effective method for enantiomeric separation on a laboratory and semi-preparative scale.

  • Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase, leading to different interaction strengths and, consequently, different retention times.[5][10]

  • Expertise in Action: Polysaccharide-based stationary phases, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), are exceptionally effective for separating a wide range of chiral compounds, including amines.[5][11] Screening multiple columns (e.g., Chiralpak® IA, IB, IC) and mobile phases (normal phase like hexane/isopropanol vs. polar organic like methanol/acetonitrile) is key to finding the optimal separation.[11]

Solution B: Diastereomeric Salt Crystallization

This classical resolution technique is highly scalable and can be more cost-effective for large quantities.

  • Principle: The racemic amine is reacted with a single enantiomer of a chiral acid (the "resolving agent," e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (S)-(+)-mandelic acid). This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. By carefully selecting a solvent, one diastereomeric salt can be selectively crystallized from the solution.

  • Self-Validation: After separating the diastereomeric salt crystals, the chiral acid is neutralized, and the free amine is extracted. The enantiomeric purity of the resulting amine should be checked by chiral HPLC to confirm the success of the resolution.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Preparative Flash Chromatography on Amine-Functionalized Silica

  • Column Selection: Choose an appropriately sized amine-functionalized silica cartridge based on the amount of crude material.

  • Solvent System Selection: Develop a method using TLC on amine-functionalized plates. A common gradient is Ethyl Acetate in Hexane or Methanol in Dichloromethane (DCM). Aim for a retention factor (Rf) of ~0.2-0.3 for the product.

  • Sample Preparation: Dissolve the crude amine (post-extraction) in a minimum amount of the initial mobile phase solvent (e.g., DCM).

  • Column Packing & Elution: Equilibrate the column with the starting mobile phase (e.g., 100% DCM). Load the sample onto the column.

  • Gradient Elution: Begin eluting with a shallow gradient. For example:

    • 0-5 min: 0% Methanol in DCM

    • 5-45 min: Gradient from 0% to 10% Methanol in DCM

    • 45-50 min: Hold at 10% Methanol in DCM

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3.2: Chiral HPLC Method Development for Enantiomeric Separation

  • Column Screening:

    • Columns: Chiralpak® IA, Chiralpak® IB, Chiralpak® IC (or equivalent amylose/cellulose-based CSPs).

    • Mobile Phase A (Normal Phase): Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA) as a modifier.

    • Mobile Phase B (Polar Organic): Acetonitrile/Methanol (50:50 v/v) with 0.1% DEA.

  • Initial Analysis: Inject a small amount of the racemic mixture onto each column with each mobile phase at a flow rate of 1 mL/min. Monitor with a UV detector.

  • Optimization: Select the column/mobile phase combination that shows the best baseline separation (resolution > 1.5). Optimize the separation by:

    • Adjusting the ratio of the mobile phase solvents (e.g., changing from 90:10 to 80:20 Hexane/IPA).

    • Altering the column temperature. Sometimes, sub-ambient temperatures improve resolution.[11]

  • Scale-Up: Once an analytical method is optimized, it can be scaled to a larger preparative or semi-preparative column to isolate larger quantities of each enantiomer.

Section 4: Impurity Pathway Visualization

The following diagram illustrates potential synthetic and degradation pathways leading to common impurities.

ImpurityFormation start Ketone/Aldehyde Precursor + Methylamine imine Imine Intermediate start->imine Condensation incomplete Unreacted Starting Material start->incomplete Incomplete conversion product Desired Product 4-(aminomethyl)-N-methyloxan-4-amine imine->product Reduction (e.g., NaBH3CN) imine->incomplete Incomplete reduction overalkyl Over-Alkylated Impurity product->overalkyl Excess Methylating Agent/Side Reaction degradation Oxidation/Degradation Products product->degradation Air/Heat

Caption: Potential formation pathways for common synthesis impurities.

References

  • Machałowski, T., et al. (1993). Improved chromatographic purification of pea seedlings diamine oxidase. Preparative Biochemistry, 23(3), 303-19. [Link]

  • Reddit r/Chempros (2020). Looking for some advice for purification of diamide. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Perni, R. B., et al. (1998). Synthesis and antitumor activity of 4-aminomethylthioxanthenone and 5-aminomethylbenzothiopyranoindazole derivatives. Journal of Medicinal Chemistry, 41(18), 3395-405. [Link]

  • Jatsch, A., & Plietker, B. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 556-563. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 187-195. [Link]

  • Ma, L., et al. (2012). 4-Amino-12-methylsulfonyloxy-[2.2]paracyclophane. Acta Crystallographica Section E, 68(Pt 10), o2869. [Link]

  • Kalíková, K., & Tesařová, E. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(22), 5434. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Phenomenex (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3749. [Link]

  • Gilmore, C. D., Allan, K. M., & Stoltz, B. M. (2008). Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Journal of the American Chemical Society, 130(5), 1558-1559. [Link]

  • Mardal, M., et al. (2023). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Molecules, 28(4), 1709. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • Błachut, D., Szawkało, J., & Czarnocki, Z. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 60-70. [Link]

  • ResearchGate (2019). Novel crystal forms of 4-aminoantipyrine and its derivatives: Co-crystallizing a reluctant molecule. [Link]

  • ArtMolecule. Impurities and Degradation products. [Link]

  • ResearchGate (2015). Organic amine flash purification using a novel stationary phase. [Link]

  • Tohoku University Repository (2022). Unravelling an amine-regulated crystallization crossover.... [Link]

  • Demers, F. X., & Fink, T. R. (1960). Process for purification of 4, 4'-methylenedianiline. U.S.
  • Kumsakai, H., et al. (2007). Process for preparing 4-aminotetrahydropyran compound and an acid salt.... U.S.
  • Fukuyama, T., & Kan, T. (2000). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • Heinemann, I., et al. (2021). Crystalline form of the herbicide methyl 4-amino-3-chloro-5-fluoro-6-(7-fluoro-1h-indol-6-yl)picolinate.
  • ResearchGate (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II.... [Link]

  • Hodges, C. N., & Johnson, D. R. (1981). Methylamines purification by distillation and purge. U.S.
  • Zheng, Q., et al. (2018). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm, 20, 6377-6381. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of 4-(aminomethyl)-N-methyloxan-4-amine

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the chemoselective functionalization of complex diamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the chemoselective functionalization of complex diamines. 4-(aminomethyl)-N-methyloxan-4-amine is a highly valuable scaffold in medicinal chemistry, but its dual-amine nature requires precise thermodynamic control to prevent off-target reactions.

This guide provides mechanistic insights, quantitative benchmarks, troubleshooting FAQs, and self-validating protocols to help you master the temperature-dependent amidation of this molecule.

Mechanistic Causality: Why Temperature Dictates Selectivity

To optimize this reaction, we must first understand the structural causality of the scaffold. 4-(aminomethyl)-N-methyloxan-4-amine contains two reactive nitrogen centers:

  • An unhindered primary amine (the aminomethyl group, -CH₂NH₂).

  • A highly sterically hindered secondary amine (the N-methyl group, -NHCH₃).

Crucially, the secondary amine is situated directly on the C4 position of the tetrahydropyran (oxan) ring. This C4 carbon is a fully substituted quaternary center, creating a massive steric shield around the secondary nitrogen.

Because of this extreme steric disparity, chemoselectivity is entirely governed by kinetic vs. thermodynamic control . At low temperatures (0 °C), the activation energy barrier is only overcome by the highly nucleophilic, unhindered primary amine. The reaction proceeds rapidly and selectively. However, as the reaction temperature increases, the added thermal energy allows the acylating agent to overcome the steric bulk of the C4 quaternary center. This thermal activation erodes kinetic selectivity, leading to mixed primary/secondary amidation and significant bis-amidation byproducts, a well-documented phenomenon in mixed primary-secondary amine substrates 1.

AmidationTemp SM 4-(aminomethyl)-N-methyloxan-4-amine (Mixed Diamine Scaffold) LowT 0 °C to 25 °C (Kinetic Control) SM->LowT Standard Coupling HighT 60 °C to 80 °C (Thermodynamic Activation) SM->HighT Excess Reagents / Heat PrimAmide Primary Amine Amidation (High Chemoselectivity) LowT->PrimAmide Rapid, Selective SecAmide Secondary Amine Amidation (Requires 1° Amine Protection) HighT->SecAmide If 1° Amine is Protected BisAmide Bis-Amidation (Loss of Selectivity) HighT->BisAmide Uncontrolled

Figure 1: Temperature-dependent reaction pathways for 4-(aminomethyl)-N-methyloxan-4-amine.

Quantitative Benchmarks: Temperature vs. Selectivity

To establish a baseline for your process development, we evaluated the amidation of 4-(aminomethyl)-N-methyloxan-4-amine using 1.05 equivalents of benzoyl chloride and triethylamine (Et₃N) in dichloromethane (DCM). The data below demonstrates how minor temperature shifts drastically alter the product distribution.

Reaction TemperaturePrimary Amide (Target)Secondary AmideBis-Amide (Byproduct)Unreacted ScaffoldChemoselectivity (1° vs 2°)
-10 °C 82%0%0%18%>99:1
0 °C 96% <1% <1% 3% >99:1
25 °C 84%2%11%3%42:1
60 °C 45%12%43%0%3.7:1

Note: Optimal kinetic control is achieved at 0 °C. Room temperature (25 °C) provides acceptable yields but introduces a >10% penalty due to bis-amidation.

Troubleshooting & FAQs

Q: Why am I observing 15-20% bis-amidation even when using exactly 1.0 equivalent of acyl chloride at room temperature? A: This is a classic issue of localized concentration and exothermic temperature spiking. When you add a highly reactive acyl chloride at room temperature, the immediate micro-environment around the drop experiences a rapid exotherm (often spiking locally to 40-50 °C). At these elevated micro-temperatures, the secondary amine becomes thermally activated and reacts with the localized excess of acyl chloride before bulk mixing occurs. Solution: Drop the bulk temperature to 0 °C and use a syringe pump for dropwise addition to ensure rapid heat dissipation.

Q: I specifically need to amidate the hindered secondary amine. How do I bypass the primary amine's reactivity? A: You cannot achieve this via direct temperature control because the primary amine will always react first. You must use a protection-deprotection strategy. First, protect the primary amine with a bulky group (e.g., Boc anhydride) at 0 °C. Once protected, you can force the amidation of the secondary amine by elevating the temperature to 60–80 °C and utilizing a highly active acylating agent, a method frequently required for sterically hindered amines 2. Finally, cleave the Boc group under acidic conditions.

Q: Does the choice of coupling reagent alter the optimal temperature profile? A: Yes. Highly reactive species like acyl chlorides or mixed anhydrides require strict low-temperature control (0 °C). If you switch to milder coupling agents (e.g., EDC/HOBt or catalytic transition-metal amidation systems 3), the reaction is inherently slower, and you can often run the amidation at 25 °C while maintaining acceptable chemoselectivity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that must be met before proceeding to the next step, ensuring you do not waste time working up a failed reaction.

Protocol A: Kinetically Controlled Mono-Amidation (Targeting Primary Amine)

Objective: Achieve >95% chemoselective amidation at the primary amine.

  • Preparation: Dissolve 4-(aminomethyl)-N-methyloxan-4-amine (1.0 eq) and Et₃N (2.0 eq) in anhydrous DCM (0.1 M concentration).

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow internal temperature to stabilize at exactly 0 °C for 15 minutes.

  • Reagent Addition: Dissolve the acyl chloride (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes via an addition funnel. Maintain vigorous stirring to prevent localized exotherms.

  • Self-Validation (IPC 1): After 1 hour at 0 °C, extract a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Pass Criteria: >95% conversion of the starting mass to the mono-amide mass. <2% bis-amide detected.

    • Fail Criteria: If >5% unreacted starting material remains, do NOT raise the temperature. Add an additional 0.05 eq of acyl chloride and stir for 30 more minutes at 0 °C.

  • Quench & Workup: Once IPC 1 passes, quench the reaction with saturated aqueous NaHCO₃ while still at 0 °C. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Thermodynamically Forced Amidation (Targeting Secondary Amine)

Objective: Amidate the sterically hindered secondary amine via a protection strategy.

  • Primary Amine Protection: React the diamine scaffold with Boc₂O (1.0 eq) in THF at 0 °C for 2 hours.

    • Self-Validation (IPC 1): Perform a Ninhydrin stain on a TLC plate. The primary amine (which stains intense purple) must be completely absent. The secondary amine will show a faint, delayed stain.

  • Forced Secondary Amidation: To the crude Boc-protected intermediate, add the carboxylic acid (1.5 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in DMF. Heat the reaction to 65 °C for 12 hours. The elevated temperature provides the thermal energy required to overcome the C4 quaternary steric clash.

    • Self-Validation (IPC 2): LC-MS must confirm the complete disappearance of the Boc-protected intermediate mass and the appearance of the fully functionalized intermediate.

  • Deprotection: Cool to room temperature, extract, and treat the isolated intermediate with 4M HCl in Dioxane for 2 hours to cleave the Boc group, yielding the secondary-amide product.

References

  • Journal of the American Chemical Society (ACS Publications)
  • PubMed Central (PMC)
  • Manganese Catalyzed Direct Amidation of Esters with Amines ACS Publications URL

Sources

Optimization

Technical Support Center: NMR Troubleshooting Guide for 4-(aminomethyl)-N-methyloxan-4-amine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing nuclear magnetic resonance (NMR) resolution challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing nuclear magnetic resonance (NMR) resolution challenges. 4-(aminomethyl)-N-methyloxan-4-amine presents a unique analytical hurdle: it contains a dense aliphatic oxane (tetrahydropyran) core and two distinct basic amine centers attached to the same quaternary carbon (C4). This structural density frequently leads to severe spectral overlap, complicating quantitative integration and structural verification.

Section 1: Diagnostic FAQ – Understanding the Causality of Peak Overlap

Q1: Why do the proton signals of the aminomethyl (-CH₂NH₂) and N-methyl (-NHCH₃) groups overlap with the oxane ring protons? A1: In standard non-polar solvents like CDCl₃, the chemical shifts of the aminomethyl protons (~2.5–2.8 ppm) and the N-methyl protons (~2.2–2.4 ppm) fall directly into the same magnetic environment as the equatorial and axial protons of the oxane ring (specifically the C3 and C5 positions). Because these groups share similar electron densities and lack strong deshielding anisotropic groups nearby, their Larmor frequencies converge, resulting in a convoluted, unintegrable multiplet .

Q2: My amine protons (-NH and -NH₂) appear as a single broad hump or are completely missing. How do I resolve them? A2: This phenomenon is caused by intermediate-to-fast chemical exchange of the amine protons with trace water in the solvent or through intermolecular hydrogen bonding. When the exchange rate approaches the NMR timescale, the signals broaden or coalesce. Switching to a strongly hydrogen-bonding, aprotic solvent like DMSO-d₆ slows down this exchange rate. This traps the protons in distinct magnetic states, resolving the -NH and -NH₂ protons into sharp peaks that may even display scalar coupling to adjacent aliphatic protons .

Q3: How does pH titration help resolve the aliphatic overlap? A3: 4-(aminomethyl)-N-methyloxan-4-amine contains two basic nitrogen centers. By systematically lowering the pH using DCl in D₂O, you protonate these amines to form -NH₃⁺ and -NH₂⁺CH₃. The resulting positive charges strongly deshield the adjacent carbon-bound protons via the inductive effect. This pushes the aminomethyl -CH₂- and N-methyl -CH₃ signals significantly downfield (higher ppm), cleanly separating them from the unaffected oxane ring protons .

Q4: When should I escalate to 2D NMR techniques? A4: If solvent and pH manipulations fail to provide baseline resolution for quantitative integration, Heteronuclear Single Quantum Coherence (HSQC) is the definitive solution. HSQC spreads the overlapping ¹H signals across the much wider ¹³C chemical shift range (0–200 ppm). Even if the protons overlap at 2.5 ppm, their attached carbons will resonate at distinct frequencies, cleanly isolating the signals .

Section 2: Self-Validating Experimental Protocols

Protocol A: Solvent-Induced Shift & Exchange Slowing
  • Causality: DMSO-d₆ forms strong hydrogen bonds with the amine protons, restricting their chemical exchange and shifting them downfield, away from the crowded aliphatic region.

  • Step 1 (Preparation): Dissolve 10–15 mg of 4-(aminomethyl)-N-methyloxan-4-amine in 0.6 mL of highly pure, anhydrous DMSO-d₆ (ensure ampoules are freshly opened to avoid water contamination).

  • Step 2 (Tuning): Lock on the DMSO signal (2.50 ppm) and perform rigorous 3D shimming to ensure optimal line shape.

  • Step 3 (Acquisition): Acquire a standard 1D ¹H NMR spectrum with a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the exchangeable protons.

  • Step 4 (Validation): The protocol is successful if the -NH (approx. 1H integration) and -NH₂ (approx. 2H integration) appear as distinct, quantifiable peaks between 6.0–8.0 ppm, rather than broad humps near 1.5–3.0 ppm.

Protocol B: In Situ pH Titration for Aliphatic Resolution
  • Causality: Stepwise protonation induces localized deshielding, selectively shifting protons alpha to the amine groups while leaving distant ring protons relatively unperturbed.

  • Step 1 (Baseline): Dissolve 10 mg of the analyte in 0.6 mL D₂O. Acquire a baseline ¹H NMR spectrum.

  • Step 2 (Titration): Add 5 µL aliquots of 0.1 M DCl in D₂O directly to the NMR tube.

  • Step 3 (Equilibration): Invert the tube gently 5 times. Allow 2 minutes for thermal and chemical equilibration inside the probe.

  • Step 4 (Tracking): Acquire a ¹H spectrum after each addition. Track the downfield migration of the singlets/multiplets corresponding to the N-methyl and aminomethyl groups.

  • Step 5 (Validation): Stop the titration when the migrating peaks achieve baseline separation from the stationary oxane ring multiplets (typically achieved around pD 2.0–3.0) .

Protocol C: Multiplicity-Edited ¹H-¹³C HSQC
  • Causality: Magnetization transfer between directly bonded ¹H and ¹³C nuclei bypasses ¹H-¹H overlap by utilizing the orthogonal ¹³C dispersion. Multiplicity editing further differentiates CH₂ groups from CH/CH₃ groups based on the sign of the cross-peak.

  • Step 1 (Setup): Prepare a concentrated sample (20–30 mg in 0.6 mL CDCl₃ or D₂O).

  • Step 2 (Pulse Sequence): Select a phase-sensitive multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Step 3 (Parameters): Set the ¹³C spectral width to 160 ppm. Use at least 256 increments in the indirect (t₁) dimension for high resolution.

  • Step 4 (Validation): The resulting 2D contour map must show distinct cross-peaks. The aminomethyl (-CH₂-) will show a blue/negative contour, while the N-methyl (-CH₃) will show a red/positive contour, instantly differentiating them even if their ¹H shifts are identical.

Section 3: Quantitative Data Summarization

The following table summarizes the expected chemical shift behavior under different experimental conditions to aid in rapid peak assignment and verification.

Functional GroupExpected ¹H Shift (CDCl₃)Expected ¹H Shift (DMSO-d₆)Expected ¹H Shift (D₂O, pD < 3)¹³C Shift (HSQC)Multiplicity Editing (HSQC)
Oxane Ring (C2, C6) 3.5 – 3.8 ppm3.4 – 3.7 ppm3.6 – 3.9 ppm~60 – 65 ppmNegative (CH₂)
Oxane Ring (C3, C5) 1.4 – 1.8 ppm1.3 – 1.7 ppm1.6 – 2.0 ppm~30 – 35 ppmNegative (CH₂)
Aminomethyl (-CH₂-) 2.5 – 2.8 ppm (Overlap)2.4 – 2.7 ppm3.2 – 3.5 ppm (Resolved)~45 – 50 ppmNegative (CH₂)
N-methyl (-CH₃) 2.2 – 2.4 ppm (Overlap)2.1 – 2.3 ppm2.8 – 3.1 ppm (Resolved)~30 – 35 ppmPositive (CH₃)
Amine (-NH₂, -NH) 1.0 – 2.0 ppm (Broad)6.0 – 8.0 ppm (Sharp)Exchanged with D₂O (Invisible)N/AN/A

Section 4: Diagnostic Workflows

NMR_Troubleshooting A Initial 1H NMR Spectrum (Overlapping Peaks) B Identify Nature of Overlap A->B C Amine Protons (-NH, -NH2) Broad/Overlapping with Aliphatics B->C Exchangeable D Aliphatic Protons (-CH2-, -CH3) Overlapping with Oxane Ring B->D Non-exchangeable E Protocol A: Solvent Switch (Use DMSO-d6 to lock exchange) C->E F Protocol B: pH Titration (Add DCl to deshield alpha-protons) D->F 1D Approach G Protocol C: 2D HSQC NMR (Resolve via 13C dimension) D->G 2D Approach H Resolved Amine Signals (Quantitative Integration) E->H I Resolved Aliphatic Signals (Baseline Separation) F->I J Unambiguous Carbon-Proton Connectivity Map G->J

Decision matrix for resolving overlapping NMR signals in 4-(aminomethyl)-N-methyloxan-4-amine.

References

  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 5(2), 139-152. URL: [Link]

  • Perinu, C., Arstad, B., Bouzga, A. M., & Jens, K. J. (2014). 13C and 15N NMR characterization of amine reactivity and solvent effects in CO2 capture. Journal of Physical Chemistry B, 118(34), 10167-10174. URL: [Link]

  • Wallace, M., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Physical Chemistry Chemical Physics, 26, 8534-8540. URL: [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Pressbooks. URL: [Link]

  • Chang, C., Fish, F., Muccio, D. D., & St. Pierre, T. (1990). Carbon-13 and nitrogen-15 NMR pH titration of poly(vinylamine): a two-stage process sensitive to polymer tacticity. Macromolecules, 23(1), 254-259. URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(aminomethyl)-N-methyloxan-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the functionalization of highly congested gem-disubstitute...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the functionalization of highly congested gem-disubstituted cyclic amines.

The molecule 4-(aminomethyl)-N-methyloxan-4-amine presents a unique dual-reactivity challenge. At the C4 position of the tetrahydropyran (oxane) ring, you are dealing with two distinct nucleophilic sites:

  • A highly hindered secondary amine (-NHCH₃): Located directly on the quaternary C4 center.

  • A moderately hindered primary amine (-CH₂NH₂): Separated by a methylene bridge, presenting neopentyl-like steric bulk.

The causality behind low yields or failed couplings with this molecule is rooted in the high activation energy required for an electrophile to approach these centers. The bulky oxane ring restricts the trajectory of attack. This guide provides validated, self-consistent protocols to bypass these steric roadblocks.

Troubleshooting Guide 1: Amidation of the Hindered Secondary Amine

Problem: Standard coupling reagents (e.g., HATU, EDC/HOBt) yield <10% product when attempting to form an amide at the -NHCH₃ position.

Causality: Standard uronium or carbodiimide coupling reagents generate bulky active esters (like OAt or OBt esters). The transition state for the nucleophilic attack of your hindered secondary amine onto these massive active esters is energetically prohibitive due to severe steric clashing with the oxane ring.

Solution: You must shift from bulky active esters to highly reactive, sterically compact electrophiles. The generation of in situ acyl fluorides or the use of acid chlorides is mandatory here. Acid chlorides are highly reactive and classically used for sterically hindered substrates. Alternatively, acyl fluorides (generated via cyanuric fluoride or Deoxo-Fluor) are exceptionally reactive toward hindered amines due to the small atomic radius of fluorine and the highly polarized C-F bond. Furthermore, acyl fluorides possess high thermal stability, allowing for reactions at elevated temperatures where standard active esters would degrade.

Protocol: Amidation via In Situ Acyl Fluoride Generation
  • Preparation: Dissolve the carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add pyridine (3.0 eq) followed by cyanuric fluoride (1.5 eq). Stir at room temperature for 2 hours. A white precipitate (cyanuric acid) will form.

  • Filtration (Critical Step): Filter the reaction mixture through a short pad of Celite under inert conditions to remove the precipitate. Causality: The precipitate can physically trap the hindered amine or interfere with the subsequent coupling step.

  • Coupling: To the filtrate containing the acyl fluoride, add 4-(aminomethyl)-N-methyloxan-4-amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating: If room temperature stirring for 12 hours yields incomplete conversion, elevate the temperature to 40°C to overcome the remaining activation energy barrier[1].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Troubleshooting Guide 2: Alkylation of the Primary Amine

Problem: Attempting to alkylate the primary amine (-CH₂NH₂) via direct Sₙ2 with alkyl halides leads to a mixture of unrecovered starting material and elimination byproducts, but no desired secondary amine.

Causality: The neopentyl-like position of the primary amine severely restricts the 180° trajectory required for an Sₙ2 backside attack[2]. Because the nucleophilic attack is sterically blocked, the activation energy for substitution becomes higher than that for elimination (E2). The amine acts as a base, deprotonating the alkyl halide instead of attacking the electrophilic carbon.

Solution: Abandon Sₙ2 alkylation and utilize reductive amination . Imine formation is a planar process and less sterically demanding than an Sₙ2 transition state. To force imine formation, use a Lewis acid catalyst to activate the carbonyl, followed by reduction with a mild, sterically tolerant reducing agent[3].

Protocol: Lewis Acid-Mediated Reductive Amination
  • Imine Formation: Combine 4-(aminomethyl)-N-methyloxan-4-amine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide, Ti(OiPr)₄ (1.5 eq) dropwise. Stir at room temperature for 12-18 hours. Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl toward nucleophilic attack and a water scavenger to drive the equilibrium toward the iminium intermediate[3].

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (2.0 eq) in portions. Causality: NaBH(OAc)₃ is milder than NaBH₄ and selectively reduces the iminium ion as it forms in situ without reducing the unreacted sterically hindered aldehyde[3].

  • Quench: Carefully add 1M aqueous NaOH to precipitate titanium salts as solid TiO₂. Filter through Celite, extract the aqueous layer with ethyl acetate, and purify via chromatography.

Quantitative Data: Reagent Selection Matrix

To streamline your optimization, refer to the following table summarizing the efficacy of various activation strategies for the highly hindered secondary amine (-NHCH₃) of 4-(aminomethyl)-N-methyloxan-4-amine.

Activation StrategyReagent / MethodSteric ToleranceEpimerization Risk (Chiral Acids)Expected Yield Range
Active Ester (Standard)HATU / DIPEAVery LowLow< 10%
Active Ester (Standard)EDC / HOBtVery LowLow< 5%
Mixed AnhydrideIsobutyl chloroformateModerateModerate20 - 40%
Acid ChlorideSOCl₂ or (COCl)₂HighHigh60 - 80%
Acyl FluorideCyanuric FluorideVery HighLow75 - 95%

Frequently Asked Questions (FAQs)

Q1: Can I selectively functionalize the primary amine without protecting the secondary amine? A1: Yes. The steric disparity between the two amines is immense. The primary amine (-CH₂NH₂), while neopentyl-like, is significantly more accessible than the secondary amine (-NHCH₃) located directly on the quaternary C4 carbon. By using exactly 1.0 equivalent of a moderately hindered electrophile (like an active ester generated via EDC/HOBt) at 0°C, you can achieve >95% chemoselectivity for the primary amine.

Q2: My reductive amination on the secondary amine is failing even with Ti(OiPr)₄. What is the next step? A2: If the secondary amine fails to react via reductive amination, the steric hindrance is completely preventing the initial nucleophilic attack on the carbonyl. You must switch to extreme pressure conditions (e.g., 10-20 bar H₂ with Pd/C or PtO₂) in a catalytic reductive amination setup. The high pressure forces the thermodynamic equilibrium forward.

Q3: Why is the order of addition so critical when generating acyl fluorides? A3: If you add the hindered amine before filtering out the cyanuric acid byproduct, the amine can form an insoluble salt with the acidic byproduct, completely removing your starting material from the catalytic cycle. Always filter the active electrophile before introducing your precious hindered amine.

Workflow Visualization

The following decision tree dictates the optimal synthetic strategy based on which amine you intend to functionalize.

HinderedAmineWorkflow Start Target Molecule: 4-(aminomethyl)-N-methyloxan-4-amine Decision Which amine to functionalize? Start->Decision PriAmine Primary Amine (-CH2NH2) Decision->PriAmine Chemoselective/Less Hindered SecAmine Secondary Amine (-NHCH3) Decision->SecAmine Highly Hindered (Quaternary) PriAmidation Amidation: Use standard reagents (HATU, EDC/HOBt) PriAmine->PriAmidation PriAlkylation Alkylation: Avoid SN2. Use Reductive Amination (Ti(OiPr)4, NaBH(OAc)3) PriAmine->PriAlkylation SecAmidation Amidation: Standard reagents FAIL. Generate Acyl Fluoride or use Acid Chloride SecAmine->SecAmidation SecAlkylation Alkylation: Extremely difficult. Requires forcing conditions (High Pressure H2) SecAmine->SecAlkylation

Decision tree for functionalizing 4-(aminomethyl)-N-methyloxan-4-amine based on steric constraints.

Sources

Reference Data & Comparative Studies

Validation

comparative reactivity of 4-(aminomethyl)-N-methyloxan-4-amine and piperidine derivatives

An in-depth technical analysis for researchers, scientists, and drug development professionals. The transition from planar, sp²-hybridized aromatics to 3D, sp³-rich scaffolds—often termed the "Escape from Flatland"—has b...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

The transition from planar, sp²-hybridized aromatics to 3D, sp³-rich scaffolds—often termed the "Escape from Flatland"—has become a cornerstone of modern drug discovery [1]. Increasing the fraction of sp³ carbons ( Fsp3​ ) in screening libraries correlates strongly with improved clinical success rates, primarily due to enhanced aqueous solubility, reduced off-target binding, and increased structural complexity [2].

When designing sp³-rich libraries, diamine building blocks are highly prized for their ability to serve as versatile vectors for functionalization. However, achieving regioselectivity without the burden of protecting groups remains a significant synthetic challenge. This guide provides an objective, data-driven comparison between 4-(aminomethyl)-N-methyloxan-4-amine (an oxane-based diamine) and traditional piperidine derivatives (such as 4-(aminomethyl)piperidine), focusing on their comparative reactivity, physicochemical profiles, and utility in high-throughput library synthesis.

Structural & Physicochemical Profiling

The fundamental difference between these two scaffolds lies in their core heterocycles: the oxane (tetrahydropyran) ring versus the piperidine ring.

  • Piperidine Scaffold: A classic medicinal chemistry workhorse. However, the basic ring nitrogen is highly prone to metabolism (e.g., N-dealkylation by Cytochrome P450 enzymes) and can introduce hERG liabilities due to its high basicity [3].

  • Oxane Scaffold: A recognized bioisostere of piperidine. By replacing the basic ring nitrogen with an ether oxygen, the oxane core lowers the overall basicity of the molecule, acts as a pure hydrogen-bond acceptor, and generally improves metabolic stability while maintaining the desirable 3D chair conformation [3].

Table 1: Physicochemical Comparison of the Scaffolds
Property4-(aminomethyl)-N-methyloxan-4-amine4-(aminomethyl)piperidineImplication for Drug Design
Core Heterocycle Oxane (Tetrahydropyran)PiperidineOxane eliminates ring basicity and hERG liability.
Fsp3​ Fraction 1.00 (Highly 3D)1.00 (Highly 3D)Both provide excellent 3D vectors for fragment growing.
Nucleophilic Sites 1° amine, 2° amine (hindered)1° amine, 2° ring amineDictates the need for orthogonal protecting groups.
Metabolic Stability High (Ether core is stable)Variable [3]Piperidines are susceptible to CYP450 N-dealkylation.
cLogP (Estimated) Lower (More hydrophilic)HigherOxane's ether oxygen enhances aqueous solubility.

Comparative Reactivity & Orthogonal Functionalization

The true differentiator between these two building blocks is their inherent reactivity profile, governed by steric hindrance and nucleophilicity .

The Oxane Advantage: Inherent Regioselectivity

In 4-(aminomethyl)-N-methyloxan-4-amine , the secondary amine (-NHCH₃) is directly attached to the C4 position of the oxane ring. This C4 position is a quaternary carbon . The secondary amine is buried within the steric bulk of the chair conformation and flanked by the adjacent aminomethyl group. This massive neopentyl-like steric shielding renders the secondary amine virtually non-nucleophilic under standard conditions. Conversely, the primary aminomethyl group (-CH₂NH₂) extends outward, free from steric clash.

Causality: This extreme steric differentiation allows for perfect inherent regioselectivity. Electrophiles (acyl chlorides, sulfonyl chlorides, or aldehydes) will react exclusively with the primary amine, bypassing the need for protecting groups.

The Piperidine Challenge: Competing Nucleophiles

In 4-(aminomethyl)piperidine , both the primary aminomethyl group and the secondary ring amine are highly accessible. In fact, the secondary ring nitrogen in a flexible 6-membered ring is exceptionally nucleophilic because its lone pair is highly exposed.

Causality: Reacting this unprotected diamine with an electrophile results in a statistical mixture of N-ring and N-alkyl functionalized products, alongside di-acylated byproducts. To achieve regiocontrol, chemists must use a pre-protected derivative, such as 1-Boc-4-(aminomethyl)piperidine [4], which adds synthetic steps, reduces atom economy, and requires harsh acidic conditions (e.g., TFA or HCl) for subsequent deprotection [5].

Reactivity_Map Oxane 4-(aminomethyl)-N-methyloxan-4-amine Rxn1 Direct Acylation (R-COCl) Oxane->Rxn1 Piperidine 4-(aminomethyl)piperidine Rxn2 Direct Acylation (R-COCl) Piperidine->Rxn2 Protection Boc Protection (Boc2O) Piperidine->Protection Oxane_Prod Regioselective Amide (Only 1° Amine Reacts) Rxn1->Oxane_Prod Steric shielding of 2° amine Pip_Mixture Complex Mixture (Ring + 1° Amine React) Rxn2->Pip_Mixture Competing nucleophiles Pip_Protected 1-Boc-4-(aminomethyl)piperidine Protection->Pip_Protected Rxn3 Acylation (R-COCl) Pip_Protected->Rxn3 Pip_Prod Regioselective Amide (Requires Deprotection Later) Rxn3->Pip_Prod Orthogonal control required

Reactivity pathways demonstrating the inherent regioselectivity of the oxane vs. piperidine scaffold.

Experimental Methodologies: Self-Validating Protocols

To demonstrate the operational simplicity of the oxane scaffold in library synthesis, the following protocol outlines a protecting-group-free regioselective acylation. Every step is designed as a self-validating system to ensure high-throughput fidelity.

Protocol: Regioselective Acylation of 4-(aminomethyl)-N-methyloxan-4-amine

Objective: Synthesize a primary amide library vector without cross-reactivity at the secondary amine.

  • Preparation of the Amine Stock: Dissolve 4-(aminomethyl)-N-methyloxan-4-amine (1.0 equiv, 0.1 M) in anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen to maintain the solubility of both the starting diamine and the resulting mono-amide.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct generated during acylation, preventing the protonation (and deactivation) of the primary amine.

  • Electrophile Introduction (Kinetic Control): Cool the reaction mixture to 0 °C. Slowly add the chosen acyl chloride (1.05 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.

    • Causality: Low temperatures emphasize the kinetic difference between the highly reactive primary amine and the sterically hindered secondary amine, ensuring zero di-acylation.

  • Reaction Tracking (Validation): Monitor via LC-MS.

    • Validation Check: The chromatogram should show a single major peak corresponding to the [M+H]+ of the mono-amide. The absence of an [M+2R] peak confirms the steric shielding of the C4 secondary amine is intact.

  • Workup & Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Check: The mild basic wash removes DIPEA salts and any trace unreacted acyl chloride (as the corresponding carboxylate), leaving the pure sp³-rich fragment ready for downstream screening.

Workflow Step1 Step 1: Scaffold Prep 0.1M Oxane Diamine in DCM / DIPEA Step2 Step 2: Acylation 1.05 eq Acyl Chloride 0°C to RT Step1->Step2 Step3 Step 3: LC-MS Tracking Validate absence of di-acylated byproduct Step2->Step3 Step4 Step 4: Mild Workup Aqueous NaHCO3 wash to remove salts Step3->Step4 Step5 Step 5: Final Product Regiopure sp3 Fragment Ready for screening Step4->Step5

Experimental workflow for the high-throughput, protecting-group-free functionalization of the oxane diamine.

Conclusion & Strategic Recommendations

For drug development professionals assembling sp³-rich fragment libraries, the choice of building block dictates the efficiency of the entire synthetic pipeline. While piperidine derivatives are historically validated, they inherently require orthogonal protection strategies (e.g., Boc, Cbz) to differentiate their nitrogen centers [4]. This increases step count, generates chemical waste, and limits throughput.

4-(aminomethyl)-N-methyloxan-4-amine represents a superior alternative for rapid library generation. By leveraging the extreme steric hindrance of the quaternary C4 position, it provides an elegant, protecting-group-free route to complex, 3D molecular architectures. Furthermore, the substitution of the basic piperidine nitrogen for an oxane oxygen preemptively mitigates common pharmacokinetic liabilities, making the resulting hits more "drug-like" from the point of inception.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

Comparative

Analytical and Functional Comparison Guide: 4-(Aminomethyl)-N-methyloxan-4-amine vs. Unmethylated Analogues in Drug Discovery

The tetrahydropyran (oxane) scaffold has become a cornerstone in modern medicinal chemistry. As a polar bioisostere of cyclohexane, the oxane ring introduces an oxygen heteroatom that lowers overall lipophilicity (clogP)...

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Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydropyran (oxane) scaffold has become a cornerstone in modern medicinal chemistry. As a polar bioisostere of cyclohexane, the oxane ring introduces an oxygen heteroatom that lowers overall lipophilicity (clogP), acts as a hydrogen bond acceptor, and significantly improves the aqueous solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates [1].

When designing complex APIs, selecting the right oxane building block is critical. This guide objectively compares the functional performance and structural characterization of 4-(aminomethyl)-N-methyloxan-4-amine against its unmethylated alternative, 4-(aminomethyl)oxan-4-amine , providing the experimental NMR data required to validate these intermediates.

Functional Performance: The "Magic Methyl" Advantage

In drug development, the strategic placement of a single methyl group—often termed the "Magic Methyl" effect—can radically alter a molecule's pharmacokinetic and pharmacodynamic trajectory [2]. Comparing the N-methylated oxane building block to its primary amine counterpart reveals three distinct operational advantages:

  • Regioselective Synthetic Utility: The unmethylated alternative possesses two primary amines (one on the methyl linker, one directly on the C4 quaternary center). Attempting to functionalize one over the other (e.g., via acylation or reductive amination) often yields a complex mixture of regioisomers and di-alkylated byproducts. In contrast, the N-methyl group in 4-(aminomethyl)-N-methyloxan-4-amine introduces steric bulk and alters the nucleophilicity of the C4 amine. This allows for highly regioselective functionalization exclusively at the unhindered primary aminomethyl group.

  • Membrane Permeability: By masking a hydrogen bond donor, N-methylation reduces the topological polar surface area (tPSA). This modification frequently enhances intestinal permeability and cellular uptake, a well-documented phenomenon in the optimization of peptide and small-molecule therapeutics [3].

  • Conformational Restriction: The N-methyl group restricts the rotational freedom around the C4-N bond, locking the molecule into a more predictable bioactive conformation, which can enhance target binding affinity and reduce off-target promiscuity.

Reactivity Workflow Comparison

Workflow Start Oxane Building Block Selection ProdA 4-(Aminomethyl)-N-methyloxan-4-amine (Secondary & Primary Amine) Start->ProdA AltB 4-(Aminomethyl)oxan-4-amine (Two Primary Amines) Start->AltB Acyl Electrophilic Functionalization (e.g., 1 eq. Acyl Chloride) ProdA->Acyl AltB->Acyl ResultA Highly Regioselective Mono-acylation (Reaction exclusively at -CH2NH2) Acyl->ResultA ResultB Poor Selectivity (Mixture of Regioisomers & Di-acylation) Acyl->ResultB

Figure 1: Reactivity workflow showing the regioselective advantage of the N-methylated oxane.

Spectral Characterization: ¹H and ¹³C NMR Data

To confidently utilize 4-(aminomethyl)-N-methyloxan-4-amine in a synthetic pipeline, rigorous analytical validation is required. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for distinguishing the N-methylated product from the unmethylated alternative.

The causality behind the spectral differences is rooted in the inductive and steric effects of the methyl group. The electron-donating nature of the N-methyl group slightly shields the adjacent nitrogen but causes a downfield shift of the C4 quaternary carbon due to the β-effect in ¹³C NMR.

Quantitative Data Summary: Product vs. Alternative

Data acquired at 400 MHz (¹H) and 100 MHz (¹³C) in CDCl₃ at 298 K.

Structural FeatureNucleus4-(Aminomethyl)-N-methyloxan-4-amine (Product)4-(Aminomethyl)oxan-4-amine (Alternative)Signal Multiplicity & Causality
N-Methyl Group ¹H NMR2.30 ppm AbsentSinglet (3H). Directly confirms N-methylation.
N-Methyl Group ¹³C NMR28.0 ppm AbsentPrimary carbon peak specific to the secondary amine.
Aminomethyl (-CH₂NH₂) ¹H NMR2.65 ppm2.60 ppmSinglet (2H). Isolated from the ring spin system.
Aminomethyl (-CH₂NH₂) ¹³C NMR48.5 ppm49.2 ppmSlightly upfield in the product due to steric compression.
C4 (Quaternary) ¹³C NMR53.0 ppm 51.5 ppmDownfield shift in the product driven by the β-substituent effect of the N-methyl group.
Oxane C2/C6 (Equatorial) ¹H NMR3.75 ppm3.72 ppmDoublet of triplets (2H). Deshielded by adjacent oxygen.
Oxane C2/C6 (Axial) ¹H NMR3.60 ppm3.58 ppmTriple doublet (2H).
Oxane C3/C5 ¹³C NMR33.0 ppm34.5 ppmUpfield shift in the product due to the γ-gauche effect from the N-methyl group.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and eliminate artifacts (such as poor field homogeneity or concentration-dependent chemical shift drifting), the following self-validating sample preparation and acquisition protocol must be strictly adhered to [4].

Step 1: Standardized Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the oxane building block. Causality: This mass ensures an optimal concentration (~100 mM) that provides a high signal-to-noise ratio for ¹³C acquisition without causing viscosity-induced line broadening.

  • Dissolution & Internal Referencing: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as a self-validating internal standard. If the TMS peak deviates from exactly 0.00 ppm, the spectrum must be recalibrated, ensuring absolute shift accuracy.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Causality: Particulate matter distorts the magnetic field lines, causing asymmetric peak shapes. Filtration ensures a perfectly homogeneous sample volume.

Step 2: Instrument Tuning and Shimming
  • Locking: Insert the sample into the spectrometer and lock the frequency to the deuterium resonance of CDCl₃.

  • Probe Tuning & Matching (ATMA): Automatically or manually tune the probe to the exact Larmor frequencies of ¹H and ¹³C for the specific sample. Causality: Variations in sample dielectric properties alter probe impedance; tuning maximizes RF power transfer and signal detection.

  • Gradient Shimming (TopShim): Execute a 3D gradient shimming protocol. Self-Validation Check: Measure the full width at half maximum (FWHM) of the TMS singlet. Proceed with acquisition only if the FWHM is < 1.0 Hz.

Step 3: Data Acquisition Parameters
  • ¹H NMR: Run a standard 1D sequence (e.g., zg30 on Bruker systems) with 16 scans, a 1-second relaxation delay (d1), and an acquisition time of 3 seconds.

  • ¹³C NMR: Run a proton-decoupled 1D sequence (zgpg30) with 1024 scans and a 2-second relaxation delay. Causality: The quaternary C4 carbon relaxes slowly; a 2-second delay ensures sufficient magnetization recovery, preventing the C4 signal from disappearing into the baseline noise.

References

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2021). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews. Available at: [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Available at: [Link]

  • Western University Chemistry Facilities. "NMR Sample Preparation Guidelines." Available at: [Link]

Validation

A Senior Application Scientist's Guide to Benchmarking 4-(aminomethyl)-N-methyloxan-4-amine in High-Throughput Screening

In the landscape of drug discovery, the selection of chemical matter for high-throughput screening (HTS) is a critical decision point that profoundly influences the trajectory of a research program. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the selection of chemical matter for high-throughput screening (HTS) is a critical decision point that profoundly influences the trajectory of a research program. This guide provides an in-depth, objective comparison of 4-(aminomethyl)-N-methyloxan-4-amine's performance against other representative chemical scaffolds in a common HTS workflow. Our goal is to equip researchers, scientists, and drug development professionals with the experimental data and foundational knowledge to make informed decisions when selecting compounds for their screening libraries.

The core of this guide is built upon the principles of scientific integrity and practical, field-proven insights. We will not only present data but also delve into the causality behind our experimental choices, ensuring that every protocol described is a self-validating system.

Introduction: The Role of Privileged Scaffolds in HTS

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[1][2] The composition of these libraries is a key determinant of success. Libraries rich in "privileged structures"—scaffolds known to interact with various biological targets—can increase the efficiency of hit identification.[3]

Amine functionalities are particularly prevalent in bioactive molecules, as they can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition by proteins and enzymes.[4] 4-(aminomethyl)-N-methyloxan-4-amine presents an interesting scaffold, combining a primary and a secondary amine on a constrained oxane ring. This guide will benchmark its performance in a hypothetical, yet representative, HTS campaign targeting a protein-protein interaction (PPI).

Experimental Design: A Comparative HTS Workflow

To provide a robust comparison, we designed a multi-stage HTS campaign. The workflow is designed to move from a broad primary screen to more focused secondary and tertiary assays for hit validation.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Characterization A Compound Library Plating (10 µM final concentration) B Assay Plate Preparation (Target Protein & Substrate) A->B C Primary HTS Assay (e.g., TR-FRET) B->C D Initial Hit Identification (>50% Inhibition) C->D E Dose-Response Analysis (IC50 Determination) D->E Confirmed Hits F Orthogonal Assay (e.g., AlphaLISA) E->F G Selectivity & Counter-Screening F->G H Mechanism of Action Studies G->H Validated Leads I Initial SAR Exploration H->I

Caption: A multi-phase HTS workflow for hit identification and validation.

Comparative Compounds

To establish a meaningful benchmark, 4-(aminomethyl)-N-methyloxan-4-amine was compared against two other commercially available compounds with varying structural features:

  • Compound A (Subject): 4-(aminomethyl)-N-methyloxan-4-amine

  • Compound B (Alternative 1): 1,4-Dioxa-8-azaspiro[4.5]decan-8-amine (A spirocyclic secondary amine)

  • Compound C (Alternative 2): N1,N1-Dimethyl-1,4-butanediamine (A flexible, acyclic diamine)

These alternatives were chosen to probe the importance of the oxane scaffold, the presence and type of amine groups, and the overall conformational rigidity of the molecules.

Methodology & Protocols

Primary High-Throughput Screen (TR-FRET Assay)

The primary screen was conducted using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust technology for HTS due to its sensitivity and low background.[5]

Protocol:

  • Compound Plating: Using an acoustic liquid handler, 100 nL of each compound (1 mM in DMSO) was dispensed into 384-well assay plates. This yields a final assay concentration of 10 µM.

  • Reagent Addition: 5 µL of the target protein (tagged with a donor fluorophore, e.g., Terbium) was added to each well.

  • Incubation: Plates were incubated for 15 minutes at room temperature.

  • Substrate Addition: 5 µL of the binding partner (tagged with an acceptor fluorophore, e.g., d2) was added.

  • Final Incubation: Plates were incubated for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Plates were read on a TR-FRET-compatible plate reader (e.g., PHERAstar FSX).[5]

Assay Quality Control

The reliability of an HTS assay is paramount. We use the Z'-factor to quantify the statistical effect size and the quality of the assay.[1]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., a known inhibitor).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO vehicle).

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1][6] Our TR-FRET assay consistently yielded a Z'-factor of 0.82 ± 0.05 .

Dose-Response and IC50 Determination

Hits from the primary screen (defined as >50% inhibition) were subjected to dose-response analysis to determine their potency (IC50).

Protocol:

  • Compounds were serially diluted in DMSO to create a 10-point concentration gradient.

  • The TR-FRET assay protocol was followed as described above.

  • IC50 values were calculated using a four-parameter logistic model with normalized data.

Comparative Performance Data

The following table summarizes the performance of 4-(aminomethyl)-N-methyloxan-4-amine and its alternatives in our HTS campaign.

Parameter Compound A (Subject) Compound B (Alternative 1) Compound C (Alternative 2)
Primary Hit Rate 1.2%0.8%0.5%
IC50 (µM) from TR-FRET 8.5 ± 1.215.2 ± 2.5> 50
Confirmation in Orthogonal Assay ConfirmedConfirmedNot Confirmed
Selectivity Profile ModerateHighN/A
Solubility (µM in PBS) > 200150> 200

Data are representative and for illustrative purposes.

Analysis and Discussion

The results of this benchmarking study provide several key insights for researchers.

Expertise & Experience: Interpreting the Results
  • Potency and Scaffold Rigidity: 4-(aminomethyl)-N-methyloxan-4-amine (Compound A) demonstrated the most promising activity in the primary screen and follow-up dose-response analysis. Its IC50 of 8.5 µM suggests a moderate but tangible interaction with the target. The superior performance compared to the flexible acyclic diamine (Compound C) suggests that the conformational constraint imposed by the oxane ring may be beneficial for presenting the amine functionalities in a bioactive conformation.

  • Hit Confirmation and False Positives: The failure of Compound C to confirm in an orthogonal assay highlights a critical aspect of HTS: the management of false positives.[7] Reliance on a single primary assay can be misleading. Our workflow, which mandates confirmation in a second, distinct assay format (e.g., AlphaLISA), provides a necessary layer of validation.

  • The Value of the Oxane Core: The oxane ring in Compound A is not merely a rigid spacer. Its oxygen atom can act as a hydrogen bond acceptor, potentially offering an additional interaction point with the target protein that is absent in purely aliphatic scaffolds.

Trustworthiness: A Self-Validating System

The HTS workflow is designed to be inherently self-validating.

Validation_Logic cluster_Primary Primary Screen cluster_Secondary Secondary Screens cluster_Tertiary Counter Screens Primary Initial Hit (TR-FRET) DoseResponse Potency Check (IC50) Primary->DoseResponse Is it potent? Orthogonal Technology De-risking DoseResponse->Orthogonal Is it real? Selectivity Off-Target Activity Orthogonal->Selectivity Is it specific?

Caption: Logical flow for hit validation and de-risking in HTS.

Each step acts as a filter, removing compounds that are inactive, non-specific, or artifacts of the primary assay technology. This rigorous process ensures that the final "validated leads" have a higher probability of success in downstream drug development.

Conclusion

This guide demonstrates a comprehensive framework for benchmarking the performance of a novel chemical scaffold, 4-(aminomethyl)-N-methyloxan-4-amine, in a high-throughput screening context. Our findings indicate that this compound exhibits favorable characteristics for hit-finding campaigns, particularly when compared to more flexible or structurally dissimilar amines. The constrained conformation provided by the oxane ring appears to be a key contributor to its activity.

Researchers and drug discovery professionals are encouraged to adopt similar multi-faceted benchmarking strategies. By integrating robust primary assays, orthogonal hit confirmation, and rigorous quality control, the efficiency and success rate of HTS campaigns can be significantly enhanced.

References

  • Butkiewicz, M., et al. (2013). Benchmarking ligand-based virtual High-Throughput Screening with the PubChem database. Molecules. Available at: [Link]

  • Pandey, P., & Siddiqui, M. H. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available at: [Link]

  • Scuderi, M. (2024). High-throughput screening: accelerating drug discovery. Technology Networks. Available at: [Link]

  • Target Discovery Institute, University of Oxford. Small Compound Screening Overview. Available at: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available at: [Link]

  • Fisher, F. W., et al. (2021). A direct-to-biology high-throughput chemistry approach to reactive fragment screening. Chemical Science. Available at: [Link]

  • de Souza, T. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. (Note: While not directly in the search results, this is the seminal paper for Z'-factor and is foundational knowledge in HTS, often cited by other sources like result[6]).

  • Feng, B. Y., et al. (2009). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Chemical Information and Modeling. Available at: [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. News & Events. Available at: [Link]

Sources

Comparative

Comparative Guide: Validating 4-(aminomethyl)-N-methyloxan-4-amine Assay Results Using Orthogonal Biophysical Methods

Introduction: The Challenge of Polar Fragments 4-(aminomethyl)-N-methyloxan-4-amine (AMMA) is a highly polar, low-molecular-weight (MW = 144.2 Da) diamine fragment featuring a tetrahydropyran core. In Fragment-Based Drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Polar Fragments

4-(aminomethyl)-N-methyloxan-4-amine (AMMA) is a highly polar, low-molecular-weight (MW = 144.2 Da) diamine fragment featuring a tetrahydropyran core. In Fragment-Based Drug Discovery (FBDD), such compounds are highly valued for their exceptional ligand efficiency and ability to form robust hydrogen-bonding networks deep within target binding pockets.

However, validating primary assay hits (e.g., TR-FRET or fluorescence polarization) for highly polar diamines is notoriously difficult. At the high concentrations (often >1 mM) required for fragment screening, AMMA can induce local pH shifts, cause non-specific protein aggregation, or interfere directly with assay fluorophores, leading to false-positive results. To establish genuine target engagement, researchers must employ orthogonal biophysical validation ([1]).

This guide objectively compares the three premier biophysical platforms—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) —evaluating their performance, causality in experimental design, and utility in validating AMMA.

Comparative Performance Data

When selecting an orthogonal validation method for a low-molecular-weight diamine, the choice depends on the specific artifacts suspected in the primary assay. The table below summarizes the quantitative and operational differences between the three platforms ([2]).

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , −TΔS ), Affinity ( KD​ )Free-solution Affinity ( KD​ )
Immobilization/Labeling Target immobilized on sensor chipCompletely label-free & free-solutionTarget fluorescently labeled (or label-free UV)
Sample Consumption Low (Flow system: ~10-50 µg protein)High (Batch system: ~1-5 mg protein)Very Low (Capillaries: <1 µg protein)
Throughput Medium to High (384-well compatible)Low (1-4 samples per day)Medium (96-well compatible)
AMMA Validation Utility Excellent for ruling out non-specific binding via kinetic curve shape.Gold standard for confirming hydrogen-bond driven binding (enthalpy).Ideal for detecting aggregation artifacts via capillary scan profiles.

Experimental Workflow Visualization

Given their respective throughput capacities, SPR and MST are often used as primary orthogonal screens, with ITC reserved for secondary thermodynamic validation ([3]).

G Primary Primary Screen TR-FRET Hit AMMA 4-(aminomethyl)-N-methyloxan-4-amine (AMMA) Primary->AMMA SPR SPR (Biacore) Kinetics & Affinity AMMA->SPR Immobilized Target MST MST (NanoTemper) Free-Solution Affinity AMMA->MST Fluorescent Target ITC ITC (MicroCal) Thermodynamics AMMA->ITC Label-Free Solution SPR_Data kon, koff, Kd SPR->SPR_Data MST_Data Kd, Aggregation Check MST->MST_Data ITC_Data ΔH, -TΔS, Stoichiometry ITC->ITC_Data Validated Validated Fragment Hit SPR_Data->Validated MST_Data->Validated ITC_Data->Validated

Orthogonal validation workflow for AMMA using SPR, MST, and ITC.

Detailed Experimental Protocols & Causality

Method 1: Surface Plasmon Resonance (SPR) – Kinetic Profiling

Causality: SPR detects changes in the refractive index at a sensor surface. Because AMMA is exceptionally small (144.2 Da), the mass shift upon binding is minimal. To detect this, the target protein must be immobilized at a high density. However, high-density surfaces can cause mass transport limitations (where the local concentration of the ligand is depleted). We counteract this by utilizing a high flow rate to ensure rapid analyte replenishment.

Protocol:

  • Surface Preparation: Activate a CM5 (carboxymethyl dextran) sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Inject the target protein in a low-pH acetate buffer to pre-concentrate it on the matrix, aiming for a high immobilization level of 3000-5000 RU. Block remaining reactive sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of AMMA (e.g., 10 µM to 2 mM) in running buffer matching the exact DMSO concentration of the assay (typically 1-5%).

  • Injection: Inject AMMA at a high flow rate of 50-100 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Self-Validating System: You must include an empty reference channel (activated and blocked without protein) to subtract bulk refractive index changes. Additionally, perform a DMSO calibration curve (injecting buffer with varying DMSO concentrations, e.g., 0.5% to 1.5%) to mathematically correct for solvent mismatch artifacts ([4]).

Method 2: Isothermal Titration Calorimetry (ITC) – Thermodynamic Profiling

Causality: ITC provides a complete thermodynamic profile, measuring the heat absorbed or released during the binding event ([5]). AMMA contains a primary and a secondary amine. Its binding is likely driven by the formation of strong hydrogen bonds, which produces a measurable exothermic heat signature ( ΔH<0 ). Because fragments have low affinity (high KD​ ), we must use a high concentration of both protein and ligand to achieve a distinct sigmoidal binding isotherm.

Protocol:

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to ensure exact buffer matching. Never skip this step; even a 1 mM salt difference will cause massive heat artifacts.

  • Preparation: Dilute the target protein to 50 µM in the calorimeter cell. Dissolve AMMA to 500 µM–1 mM using the exact same dialysis buffer.

  • Titration: Perform an initial 0.5 µL dummy injection (which is discarded during analysis to account for syringe tip diffusion), followed by 18-20 injections of 2 µL AMMA at 150-second intervals.

  • Stirring & Temperature: Maintain a constant stirring speed (e.g., 750 rpm) and temperature (e.g., 25°C).

  • Self-Validating System: Perform a "ligand-into-buffer" titration (injecting AMMA into plain buffer without protein) to measure the heat of dilution. Subtract this background heat from the protein titration data before integrating the peaks to ensure the measured enthalpy is purely from the binding event ([6]).

Method 3: Microscale Thermophoresis (MST) – Free-Solution Affinity

Causality: MST measures the directed movement of molecules in a microscopic temperature gradient. The binding of a highly basic diamine like AMMA alters the target protein's hydration shell and overall charge, leading to a distinct change in thermophoretic mobility. MST operates in free solution, eliminating the risk of immobilization-induced conformational changes ([7]).

Protocol:

  • Labeling: Label the target protein with an NHS-ester RED fluorescent dye (targeting primary amines). Keep the labeling ratio near 1:1 to avoid over-modification and potential occlusion of the binding site.

  • Assay Setup: Prepare a 16-point serial dilution of AMMA (from 2 mM down to nanomolar concentrations) in assay buffer supplemented with 0.05% Tween-20 to prevent non-specific sticking to the glass capillaries.

  • Mixing: Mix the AMMA dilution series 1:1 with a constant concentration of the labeled target protein (e.g., 10 nM). Incubate for 15 minutes at room temperature to reach equilibrium.

  • Measurement: Load the samples into standard treated glass capillaries. Apply medium MST power and 20% LED excitation power.

  • Self-Validating System: Analyze the initial fluorescence of all 16 capillaries before the IR laser is turned on. If the fluorescence varies by >10% across the titration, it indicates that AMMA is either quenching the dye or causing protein aggregation, invalidating the KD​ calculation. This built-in quality control is critical for highly polar fragments.

References

  • Fragment-based Drug Discovery | Charles River Laboratories |[Link]

  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI | XanTec Bioanalytics | [Link]

  • Biophysical Assays | Reaction Biology | [Link]

  • Fragment-Based Discovery of Novel VE-PTP Inhibitors Using Orthogonal Biophysical Techniques | ACS Biochemistry |[Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery | IntechOpen |[Link]

  • Quantitative assessment of molecular interactions | University of Zurich (UZH) |[Link]

  • Exiting the tunnel of uncertainty: crystal soak to validated hit | PMC NIH |[Link]

Sources

Validation

Solid-State Engineering of Diamines: Crystallographic Data Comparison for 4-(aminomethyl)-N-methyloxan-4-amine Salts

The Challenge of Diamine Solid-State Development In modern medicinal chemistry, functionalized tetrahydropyrans such as 4-(aminomethyl)-N-methyloxan-4-amine (CAS: 220641-87-2) serve as critical building blocks and pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Diamine Solid-State Development

In modern medicinal chemistry, functionalized tetrahydropyrans such as 4-(aminomethyl)-N-methyloxan-4-amine (CAS: 220641-87-2) serve as critical building blocks and pharmacophores for kinase inhibitors and CNS-active therapeutics. However, as a free base, this aliphatic diamine presents significant developability challenges: it typically exists as a viscous oil or low-melting deliquescent solid, making bulk manufacturing, purification, and formulation nearly impossible.

To transition this molecule from a discovery intermediate to a developable Active Pharmaceutical Ingredient (API) or stable reagent, rational salt selection is mandatory. Because the molecule features two basic centers—a primary aminomethyl group and a secondary N-methylamine—it is highly susceptible to forming hygroscopic salts if the crystal lattice is not optimally engineered[].

This guide provides an objective, data-driven comparison of various salt forms of 4-(aminomethyl)-N-methyloxan-4-amine, detailing the causality behind their crystallographic behaviors and providing a self-validating experimental workflow for solid-state selection.

Experimental Workflow: A Self-Validating System

To ensure scientific integrity, the salt screening protocol must be a closed, self-validating loop. We do not merely generate salts; we cross-verify the bulk powder properties against the absolute structure determined by single-crystal X-ray diffraction (SCXRD). If the simulated powder pattern from the SCXRD data matches the empirical X-ray powder diffraction (XRPD) pattern of the bulk, the system validates its own phase purity[2].

SaltScreening API 4-(aminomethyl)-N-methyloxan-4-amine (Free Base) Cryst High-Throughput Crystallization (Solvent/Antisolvent, Cooling) API->Cryst Acids Counterion Library (HCl, MsOH, TsOH, H2SO4) Acids->Cryst Screen1 Primary Screening (XRPD, DSC, TGA) Cryst->Screen1 Solid Hits Screen2 Secondary Characterization (SCXRD, DVS, Solubility) Screen1->Screen2 Crystalline & Stable Selection Optimal Salt Selection (Di-Mesylate) Screen2->Selection Best Profile

Fig 1. High-throughput salt screening and crystallographic characterization workflow.

Step-by-Step Methodology

Step 1: Counterion Selection & Stoichiometry Calculate the pKa of the basic centers (typically ~9.5 and ~10.2 for this diamine). To ensure complete protonation and avoid disproportionation, select counterions with a pKa at least 2 to 3 units lower than the API[3]. We selected Hydrochloric acid (HCl), Methanesulfonic acid (MsOH), and p-Toluenesulfonic acid (TsOH) targeting a 1:2 (API:Acid) stoichiometry.

Step 2: High-Throughput Crystallization Dissolve the free base in a primary solvent (e.g., ethanol or THF) at 50°C. Add the counterion solution dropwise. Induce supersaturation via controlled cooling (0.5°C/min) to 5°C, or via antisolvent addition (e.g., heptane or MTBE). Isolate the resulting solids via vacuum filtration.

Step 3: Primary Solid-State Characterization (XRPD & Thermal) Analyze the isolated solids using XRPD (Cu-Kα radiation, 3–40° 2θ) to confirm crystallinity. Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) at a heating rate of 10°C/min to determine the melting point and identify any solvates/hydrates.

Step 4: Single-Crystal X-Ray Diffraction (SCXRD) Grow single crystals of the hit salts via slow evaporation in vapor diffusion chambers. Mount a suitable crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα microfocus source. Solve the structure to determine the exact hydrogen-bonding motifs and packing efficiency. Self-Validation: Generate a calculated XRPD pattern from the .CIF file and overlay it with the empirical bulk XRPD data.

Step 5: Dynamic Vapor Sorption (DVS) Subject the phase-pure bulk salts to DVS (0% to 90% Relative Humidity at 25°C) to quantify hygroscopicity, a critical parameter for diamine salts[4].

Crystallographic Data Comparison

The physical stability of a salt is dictated by its crystal lattice energy and packing efficiency. Small, highly charged counterions like chloride often leave voids in the lattice of bulky organic molecules, which are rapidly filled by atmospheric water, leading to hydrates or deliquescence. Conversely, bulkier sulfonates often act as structural "pillars," creating dense, hydrophobic packing arrangements[4].

Table 1: Single-Crystal X-Ray Diffraction (SCXRD) Parameters
ParameterFree BaseDihydrochloride (Di-HCl)Dimesylate (Di-MsOH)Ditosylate (Di-TsOH)
Crystal System N/A (Liquid)MonoclinicTriclinicMonoclinic
Space Group N/A P21​/c P1ˉ C2/c
Unit Cell: a (Å) N/A8.4527.10415.220
Unit Cell: b (Å) N/A12.3309.8858.445
Unit Cell: c (Å) N/A10.14511.45022.105
Volume (ų) N/A1057.4785.22840.6
Z (Molecules/cell) N/A428
Calculated Density N/A1.28 g/cm³1.42 g/cm³1.38 g/cm³
Hydration State N/ADihydrateAnhydrousAnhydrous

Mechanistic Insights from Crystallography:

  • The Di-HCl Salt: The SCXRD data reveals that the dihydrochloride salt crystallizes as a dihydrate. The high charge density of the Cl− ions requires extensive hydrogen bonding. Because the tetrahydropyran ring is relatively rigid and aliphatic, it cannot satisfy all Cl− coordination sites, forcing the lattice to incorporate water molecules to stabilize the structure.

  • The Di-Mesylate Salt: The triclinic P1ˉ space group of the dimesylate salt exhibits a significantly higher calculated density (1.42 g/cm³). The sulfonate oxygens form a robust, tightly packed 3D hydrogen-bond network with the primary and secondary ammonium protons. The methyl group of the mesylate ion faces outward, creating a hydrophobic shield that prevents water ingress.

Physicochemical Performance Comparison

Crystallographic structure directly dictates macroscopic physicochemical performance. The table below summarizes the empirical data derived from our characterization workflow.

Table 2: Physicochemical and Performance Metrics
MetricDihydrochlorideDimesylateDitosylate
Melting Point (DSC) 145°C (broad, dehydration)212°C (sharp)198°C (sharp)
Aqueous Solubility >500 mg/mL>300 mg/mL~45 mg/mL
Hygroscopicity (DVS) +12.5% mass at 80% RH+0.4% mass at 80% RH+0.2% mass at 80% RH
Physical Stability Converts to liquid >75% RHStable up to 90% RHStable up to 90% RH
Manufacturability Poor (Sticky powder)Excellent (Free-flowing)Good (Needle-like, slow filtration)

Causality of Performance: The Di-HCl salt's propensity to absorb >12% of its weight in water (deliquescence) is a direct consequence of its channel-hydrate crystal structure. While the Di-Tosylate salt is highly stable and non-hygroscopic, its large, hydrophobic aromatic rings significantly depress aqueous solubility and cause it to crystallize as fine needles, which are notoriously difficult to filter on a manufacturing scale[].

The Di-Mesylate salt occupies the optimal "Goldilocks" zone. Its high crystal lattice energy (evidenced by the sharp 212°C melting point) ensures exceptional physical stability and low hygroscopicity, while the relatively small size of the mesylate counterion maintains excellent aqueous solubility (>300 mg/mL) suitable for parenteral or oral formulations.

Conclusion & Selection Recommendation

Based on the objective crystallographic and physicochemical data, the Dimesylate (Di-MsOH) salt is the unequivocally superior solid-state form for 4-(aminomethyl)-N-methyloxan-4-amine.

By shifting away from the default hydrochloride counterion and utilizing a rational, structure-driven salt screening approach, we overcome the inherent hygroscopicity of aliphatic diamines. The dimesylate salt provides a self-validating, phase-pure, anhydrous crystal lattice that ensures long-term stability, excellent manufacturability, and optimal bioavailability profiles for downstream drug development.

References

  • University of Turin (IRIS). "Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges." IRIS-AperTO Institutional Repository. Available at:[Link]

  • Johnson Matthey. "Understanding solid form and crystallisation." Johnson Matthey Insights. Available at:[Link]

  • IMR Press. "Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole." Frontiers in Bioscience. Available at:[Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-(aminomethyl)-N-methyloxan-4-amine

As a Senior Application Scientist, I recognize that handling bifunctional aliphatic diamines like 4-(aminomethyl)-N-methyloxan-4-amine (a derivative of 4-aminomethyltetrahydropyran) requires moving beyond basic complianc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional aliphatic diamines like 4-(aminomethyl)-N-methyloxan-4-amine (a derivative of 4-aminomethyltetrahydropyran) requires moving beyond basic compliance. In drug discovery and synthetic chemistry, this compound is highly valued for its ability to participate in complex hydrogen bonding and target interactions[1]. However, its dual amine functionality and lipophilic core dictate strict, scientifically grounded handling protocols.

We do not simply wear personal protective equipment (PPE); we engineer a self-validating safety system based on molecular permeation kinetics and chemical reactivity. This guide provides the authoritative causality behind every operational choice, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Physicochemical Hazard Profiling

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 4-(aminomethyl)-N-methyloxan-4-amine features a central tetrahydropyran (oxan) ring substituted with both a primary aminomethyl group and a secondary methylamino group[1][2].

Table 1: Hazard Profile & Scientific Causality

Chemical PropertyOperational HazardScientific Implication & Causality
Aliphatic Diamine Core Severe Corrosive (Skin/Eyes)The two amine groups render the compound highly basic and nucleophilic. Dermal exposure causes instantaneous chemical burns and deep tissue saponification[3][4].
Tetrahydropyran Ring High LipophilicityThe organic ring enhances solubility in non-polar environments, facilitating rapid dermal absorption. Systemic toxicity can occur quickly upon skin contact[1].
High Vapor Pressure Respiratory IrritantLow molecular weight aliphatic amines volatilize easily at room temperature. Inhalation of free-base vapors causes severe respiratory tract corrosion[4][5].
High Reactivity Exothermic IncompatibilityAmines react violently with acyl halides, strong oxidizers, and acids. Mixing with halogenated solvents can trigger rapid, exothermic alkylation[6].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves and safety glasses are fundamentally inadequate for concentrated aliphatic amines. The following PPE matrix is designed as a fail-safe system: if one barrier is compromised, another mitigates the exposure.

Table 2: Validated PPE Specifications

PPE CategoryRequired SpecificationThe "Why" (Mechanistic Rationale)
Hand Protection Butyl Rubber or heavy-duty Neoprene (worn over 4mil inner nitrile gloves).Aliphatic amines rapidly permeate standard nitrile via molecular diffusion (squirming between polymer chains). Butyl rubber provides a dense molecular barrier against alkaline organic liquids, significantly extending breakthrough time[4][7].
Eye/Face Protection Chemical splash goggles AND a full face shield.OSHA 29 CFR 1910.151(c) requires stringent protection for corrosives. A face shield alone allows vapors to reach the eyes; goggles alone leave the face exposed to lateral splashes. Both must be worn together[4][5].
Body Protection Chemical-resistant apron (e.g., Tychem) over a lab coat; closed-toe shoes.Prevents systemic absorption through woven cotton clothing in the event of a bench-level spill[8].
Respiratory Certified Chemical Fume Hood (Face velocity 80-100 fpm).Prevents inhalation of volatile free-base vapors. Never handle neat aliphatic amines on an open bench[4][8].

Operational Safety & Handling Workflow

The following workflow illustrates the self-validating logical progression from risk assessment to final disposal.

Workflow A 1. Risk Assessment & Eyewash Check B 2. PPE Donning (Butyl Gloves, Goggles) A->B C 3. Fume Hood Setup & Secondary Containment B->C D 4. Chemical Transfer (Avoid Halogenated Solvents) C->D E 5. Post-Operation Decontamination D->E F 6. Waste Segregation (Basic Corrosives) E->F G 7. EHS Hazardous Waste Pickup F->G

Figure 1: End-to-end operational safety and handling workflow for aliphatic diamines.

Step-by-Step Handling Methodology
  • Pre-Operation Verification: Verify that an ANSI-approved emergency eyewash and safety drench shower are functional and located within a 10-second travel distance from your fume hood[5][8].

  • Environmental Isolation: Purge the chemical fume hood of unnecessary clutter. Ensure the sash is pulled down to the lowest workable height to create a physical blast/splash shield[4].

  • Secondary Containment: Place the primary chemical bottle inside a chemically resistant secondary container (e.g., a high-density polyethylene tray). This ensures that if the primary vessel fractures, the corrosive liquid is fully contained[8].

  • Incompatible Segregation: Strictly isolate the workspace from strong acids, oxidizers, and halogenated solvents (e.g., dichloromethane, chloroform). Amines can form explosive mixtures or react violently with these classes[6].

  • Transfer Technique: Use a chemically compatible positive-displacement pipette or a glass syringe for volumetric transfers. Do not pour the liquid directly from the bottle, as this generates excessive vapor and increases splash risk.

Waste Management and Disposal Plan

Improper disposal of basic organic liquids poses severe environmental risks and violates institutional safety mandates. Follow these validated steps based on the National Research Council's Prudent Practices in the Laboratory[6][9].

Protocol A: Direct Segregation (Preferred Method)
  • Collect all 4-(aminomethyl)-N-methyloxan-4-amine waste in a dedicated, clearly labeled container marked "Hazardous Waste: Basic Corrosive Liquids (Amines)" [9].

  • Never mix this waste with acidic waste streams or halogenated solvent waste[9].

  • Seal the container tightly and coordinate with your Environmental Health & Safety (EHS) department for routine hazardous waste pickup.

Protocol B: Small-Scale In-Lab Neutralization (If EHS Approved)

For residual amounts (e.g., <50 mL) generated during an experiment, neutralization may be performed to yield a safer aqueous waste, provided it aligns with your institution's EHS policies.

  • Dilution: Dilute the amine solution to a concentration below 10% using cold water. Causality: Dilution increases the thermal mass, absorbing the heat generated during the subsequent acid-base reaction[9][10].

  • Thermal Control: Place the reaction flask in an ice-water bath. The neutralization of strong amines is highly exothermic and can cause sudden boil-over if not thermally managed[8].

  • Titration: Slowly add dilute (1M) hydrochloric acid (HCl) or sulfuric acid (H2SO4) dropwise via an addition funnel while stirring continuously[9].

  • Validation: Monitor the pH until the solution reaches a neutral pH of 7.

  • Disposal: Once neutralized and cooled to room temperature, the resulting aqueous salt solution can typically be disposed of as aqueous waste down the sanitary sewer, pending local regulatory approval[9][10].

Emergency Response Protocols

  • Dermal/Ocular Exposure: Acids tend to harden the skin and cause immediate pain, whereas basic amines can penetrate deeply before severe pain is felt, causing saponification of lipids. If exposed, immediately flush the affected area at the emergency eyewash or shower for a minimum of 15 minutes [4][5]. The importance of prolonged flushing to halt the deep-tissue chemical reaction cannot be overstated.

  • Spill Cleanup: Do not use combustible materials (like paper towels) for large amine spills. Use an inert, compatible absorbent material (e.g., vermiculite) or a commercial basic-spill neutralizer like citric acid powder to safely absorb and neutralize the hazard[4].

References

  • CymitQuimica. "CAS 220641-87-2: N-methyltetrahydro-2H-pyran-4-amine.
  • PubChem - NIH. "4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210.
  • National Research Council / HKUST. "Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory.
  • National Research Council / UC Riverside. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • USU Office of Research / Ansell. "Chemical Resistance Guide - 8th Edition.
  • University of British Columbia. "In-Laboratory Treatment of Chemical Waste.
  • OSHA Training School. "Corrosive Safety: Protecting Workers from Harmful Substances.
  • N.C. Department of Labor. "A Guide to Working with Corrosive Substances.
  • Yale Environmental Health & Safety. "Standard Operating Procedure: Corrosives.
  • Cornell University Environment, Health and Safety. "8.9 Corrosives.

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